6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCGRHFBWJJSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Structure and Applications of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine in Kinase Inhibitor Discovery
Executive Summary
The compound 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a highly specialized, bicyclic heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. By fusing a pyrimidine ring with a partially saturated pyrrole (pyrroline) ring, this scaffold presents a highly optimized hydrogen-bonding pharmacophore capable of anchoring tightly to the hinge region of various oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).
This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic advantages, and synthetic methodologies associated with this critical building block, serving as a comprehensive guide for drug development professionals.
Structural and Physicochemical Profiling
Deconstruction of the Scaffold
The core structure consists of a 6-membered pyrimidine ring fused at the C4a and C7a positions to a 5-membered pyrroline ring. Unlike the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine), the 6,7-dihydro designation indicates that the C5-C6 bond within the 5-membered ring is saturated (sp³ hybridized). The presence of the 2-amino group on the pyrimidine ring completes the pharmacophore[1].
The saturation of the C5-C6 bond is not merely a structural nuance; it fundamentally alters the 3D conformation and electronic distribution of the molecule:
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Electronic Tuning: The aliphatic nature of the C5-C6 carbons prevents the delocalization of the lone pair from the N7 nitrogen into the pyrimidine ring. This localizes electron density, shifting the pKa of the pyrimidine nitrogens (N1 and N3) and the 2-amino group, thereby optimizing their strength as hydrogen-bond acceptors and donors.
-
Spatial Trajectory: While fully aromatic systems are strictly planar, the sp³ hybridized carbons at C5 and C6 introduce a slight pucker to the 5-membered ring. This allows substituents placed at these positions to project out of the primary plane, enabling the exploitation of specific hydrophobic sub-pockets within the kinase active site that planar molecules cannot access.
Physicochemical Data
The following table summarizes the key physicochemical properties of the this compound core, which dictate its pharmacokinetic behavior and synthetic handling[1][2].
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 97482-19-4 (Free Base), 2701349-62-2 (HCl Salt) |
| Molecular Formula | C₆H₈N₄ |
| Molecular Weight | 136.15 g/mol |
| SMILES String | NC1=NC=C2C(NCC2)=N1 |
| Hydrogen Bond Donors | 2 (Primary 2-NH₂, Secondary N7-H) |
| Hydrogen Bond Acceptors | 3 (Pyrimidine N1, N3; Pyrroline N7) |
| Ring System | Bicyclic (Pyrimidine fused to Pyrroline) |
Mechanistic Role in Kinase Inhibition
The this compound scaffold functions primarily as a hinge-binding motif . In the ATP-binding pocket of a kinase, the adenine ring of ATP normally forms hydrogen bonds with the peptide backbone of the kinase hinge region. This synthetic scaffold mimics that interaction with superior affinity and metabolic stability.
Case Study: ALK Inhibition (Ficonalkib)
In the development of third-generation ALK inhibitors like Ficonalkib (CS-0641151), the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is utilized to anchor the drug to the ALK hinge region[3][4]. The pyrimidine N1 acts as a hydrogen-bond acceptor for the backbone NH of Met1199, while the 2-amino group acts as a hydrogen-bond donor to the backbone carbonyl of Glu1197. This dual-bidentate interaction provides the foundational binding energy, allowing the rest of the molecule (e.g., the 4-substituted aniline group) to extend into the solvent-exposed region and the DFG-out pocket to achieve high selectivity against mutant ALK variants[4].
Case Study: FAK/Pyk2 Dual Inhibition
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are critical mediators of tumor invasion and metastasis. Patents detailing 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives demonstrate that functionalizing the C4 position of this scaffold with specific hydrophobic moieties yields potent, low-nanomolar dual inhibitors of FAK and Pyk2[5]. The saturated C5-C6 region provides an optimal vector for maintaining solubility while navigating the tight steric constraints of the FAK active site.
Kinase hinge-binding model of the this compound scaffold.
Synthetic Methodologies and Protocols
To utilize this scaffold in drug discovery, chemists typically start with a halogenated derivative, such as 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine [6]. The chlorine atom at the C4 position is highly activated toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for the rapid generation of diverse compound libraries.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
The following methodology details the standard procedure for installing an aniline derivative at the C4 position of the scaffold, a critical step in the synthesis of ALK inhibitors like Ficonalkib[4].
Objective: To synthesize a 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative via Pd-catalyzed amination.
Reagents & Materials:
-
Electrophile: 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (often N7-protected with a 4-methoxybenzyl group) (1.0 equiv)
-
Nucleophile: Substituted aniline (e.g., 2-(isopropylsulfonyl)aniline) (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.1 equiv)
-
Ligand: (±)-BINAP (0.15 equiv)
-
Base: Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Workflow:
-
Reaction Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the electrophile (e.g., 395 mg), the nucleophile (e.g., 151 mg), Pd₂(dba)₃ (74 mg), (±)-BINAP (70 mg), and Cs₂CO₃ (731 mg).
-
Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with inert Argon gas. Repeat this purge cycle three times. Causality: Pd(0) catalysts are highly sensitive to oxygen; failing to strictly degas the system will result in catalyst oxidation and reaction failure.
-
Solvent Addition: Inject anhydrous toluene (10 mL) via a syringe under a positive pressure of Argon.
-
Thermal Activation: Transfer the sealed flask to a pre-heated oil bath at 120 °C. Stir vigorously for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the oxidative addition step into the C-Cl bond.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove the toluene solvent.
-
Extraction: Dissolve the resulting residue in a mixture of dichloromethane (DCM) and deionized water. Separate the layers and extract the aqueous phase twice more with DCM.
-
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) to afford the pure target compound.
Buchwald-Hartwig cross-coupling workflow for C4-amination of the scaffold.
Conclusion
The this compound scaffold represents a triumph of rational drug design. By selectively saturating the pyrrole ring of a traditional purine-like core, medicinal chemists have unlocked a motif that offers superior electronic tuning, unique 3D spatial vectors, and robust synthetic tractability. Its continued use in the development of next-generation ALK, FAK, and Pyk2 inhibitors underscores its enduring value in the fight against complex malignancies.
References
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National Center for Biotechnology Information (NCBI). "Ficonalkib | C29H39N7O3S | CID 135211735." PubChem Database. Available at:[Link]
- World Intellectual Property Organization. "Anaplastic lymphoma kinase inhibitor and preparation method and use thereof." Patent WO2018127184A1.
- World Intellectual Property Organization. "2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS." Patent WO2012092880A1.
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- 4. WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof - Google Patents [patents.google.com]
- 5. WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS - Google Patents [patents.google.com]
- 6. 1251761-95-1|4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine|BLD Pharm [bldpharm.com]
The Ascendant Therapeutic Potential of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Scaffold of Promise
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of several clinically successful kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of a multitude of kinases, making it a fertile ground for the development of targeted therapies.[1] This guide delves into a specific, yet profoundly significant, subclass: the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives. The introduction of a saturated pyrrolidine ring introduces a three-dimensional geometry that can be exploited to achieve enhanced selectivity and novel interactions within the kinase domain. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this promising class of molecules.
The Strategic Advantage of the Dihydro-Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[2] This fundamental bioisosteric relationship is the cornerstone of its inhibitory action against a host of protein kinases. The strategic rationale for exploring the 6,7-dihydro variant of this scaffold lies in the introduction of sp3-hybridized centers, which imparts a distinct three-dimensional character to the molecule. This departure from the planarity of the aromatic pyrrolo[2,3-d]pyrimidine system can lead to:
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Enhanced Selectivity: The defined stereochemistry of the dihydropyrrole ring can facilitate more specific interactions with unique sub-pockets of the target kinase, potentially reducing off-target effects.
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Improved Physicochemical Properties: Saturation can influence key drug-like properties such as solubility, metabolic stability, and cell permeability.
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Novel Intellectual Property: The exploration of this chemical space offers opportunities for the discovery of new chemical entities with distinct patentability.
Key Therapeutic Targets and Mechanisms of Action
Derivatives of the broader pyrrolo[2,3-d]pyrimidine family have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. While specific data for the 2-amino-6,7-dihydro subclass is emerging, the established targets of the parent scaffold provide a strong foundation for exploration.
Aurora Kinases: Mitotic Regulators in Oncology
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. A series of 2-amino-pyrrolo[2,3-d]pyrimidines has been identified as a new class of Aurora-A kinase inhibitors.[3] These compounds exhibit nanomolar activity in biochemical assays and inhibit tumor cell proliferation, culminating in a potent inhibitor with an IC50 of 0.008 µM against Aurora-A.[3]
Signaling Pathway: Aurora A Kinase in Mitosis
Caption: A generalized synthetic workflow for the preparation of the target compounds.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR for the 2-amino-6,7-dihydro scaffold is still under extensive investigation, key insights can be drawn from the broader pyrrolo[2,3-d]pyrimidine class and initial studies on related dihydro-derivatives:
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The 2-Amino Group: This functionality is often crucial for establishing key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. Modifications at this position can significantly impact potency and selectivity.
-
Substituents on the Pyrrolidine Ring: The stereochemistry and nature of substituents on the 5, 6, and 7 positions of the dihydropyrrole ring can be exploited to probe for interactions with specific pockets of the target kinase, leading to enhanced affinity and selectivity.
-
Substituents on the Pyrimidine Ring: Modifications at the 4-position of the pyrimidine ring are a common strategy for extending into the solvent-exposed region of the ATP-binding site, allowing for the introduction of moieties that can improve pharmacokinetic properties.
Experimental Protocols and Methodologies
The development of novel therapeutic agents requires robust and reproducible experimental protocols. The following outlines key methodologies for the synthesis and evaluation of this compound derivatives.
General Synthetic Protocol
Synthesis of a 2-amino-4-substituted-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative:
-
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: A suitably substituted pyrrolidinone is used as the starting material. Cyclization with a pyrimidine precursor, such as a substituted 2-aminopyrimidine, under appropriate conditions (e.g., acid or base catalysis, elevated temperature) affords the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidinone.
-
Introduction of a Leaving Group: The resulting pyrrolopyrimidinone is then converted to a more reactive intermediate, such as a 4-chloro derivative, using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: The 4-chloro intermediate is subsequently reacted with an appropriate amine to introduce the desired substituent at the 4-position.
-
Introduction of the 2-Amino Group: The 2-position can be functionalized with an amino group through various methods, such as nucleophilic aromatic substitution on a 2-halo precursor or through a multi-step sequence involving nitration and subsequent reduction.
-
Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
Protocol for determining the IC50 value against a target kinase:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in the assay buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated at a specified temperature for a set period.
-
The kinase activity is measured by quantifying the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Protocol for evaluating the anti-proliferative activity of the compounds:
-
Cell Culture: A human cancer cell line known to be dependent on the target kinase is cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the GI50 value (the concentration required to inhibit cell growth by 50%) is determined.
Data Presentation: A Comparative Overview
To facilitate the analysis and comparison of the therapeutic potential of different derivatives, a structured presentation of key data is essential. The following table provides a template for summarizing the in vitro activity of hypothetical this compound derivatives against a panel of kinases.
| Compound ID | R¹ Substituent | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Lead-01 | H | Aurora-A | 50 | HCT116 | 1.2 |
| Lead-01 | H | VEGFR2 | 120 | HUVEC | 3.5 |
| Opt-01 | 4-Fluorophenyl | Aurora-A | 8 | HCT116 | 0.3 |
| Opt-01 | 4-Fluorophenyl | VEGFR2 | 250 | HUVEC | 2.8 |
| Opt-02 | 3-Methoxy-phenyl | Aurora-A | 15 | HCT116 | 0.5 |
| Opt-02 | 3-Methoxy-phenyl | VEGFR2 | 95 | HUVEC | 1.9 |
Future Directions and Concluding Remarks
The this compound scaffold represents a compelling starting point for the development of the next generation of kinase inhibitors. The inherent three-dimensionality of the saturated pyrrolidine ring offers a unique opportunity to achieve superior selectivity and potency. Future research in this area should focus on:
-
Elucidation of Crystal Structures: Co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for structure-based drug design.
-
Exploration of Diverse Substitutions: A systematic exploration of substituents on both the dihydropyrrole and pyrimidine rings will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy and safety profiles.
References
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Moriarty, K. J., Koblish, H. K., Garrabrant, T., Maisuria, J., Khalil, E., Ali, F., Petrounia, I. P., Crysler, C. S., Maroney, A. C., Johnson, D. L., & Galemmo, R. A., Jr. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5778–5783. [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(14), 2917. [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
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The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. (2006). Semantic Scholar. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules, 28(13), 5136. [Link]
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Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors. (2019). Bioorganic chemistry, 92, 103232. [Link]
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Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[2][3][4]riazole derivatives as necroptosis inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic chemistry, 153, 107867. [Link]
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A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]b[2]enzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]b[2]enzazepines and evaluation of their bioactivity. (2023). RSC Advances, 13(45), 31651-31664. [Link]
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Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6691. [Link]
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Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(11), 1787-1795. [Link]
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6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine. PubChem. [Link]
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Synthesis and spectroscopic characterization of novel 2-amino-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine and pyrimido[1,2-a]pyrimidine derivatives. (2014). Journal of Saudi Chemical Society, 18(5), 554-561. [Link]
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Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry, 121, 117867. [Link]
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In vitro and in vivo evaluation of the antimicrobial, antioxidant, cytotoxic, hemolytic activities and in silico POM/DFT/DNA-binding and pharmacokinetic analyses of new sulfonamide bearing thiazolidin-4-ones. (2023). Journal of Biomolecular Structure & Dynamics, 41(15), 7249-7265. [Link]
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Journal of Biotechnology and Bioprocessing, 2(2), 1-5. [Link]
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The 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold: A Privileged Pharmacophore in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern targeted therapeutics, the architectural design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine has emerged as a critical building block[1]. By introducing sp³ hybridization into the classical planar pyrrolopyrimidine system, this scaffold offers enhanced solubility, reduced promiscuous DNA intercalation, and highly specific vectors for functionalization. This technical whitepaper provides an in-depth analysis of its chemical properties, its mechanistic role in targeting kinases such as FAK/Pyk2 and ALK, and field-proven synthetic methodologies for drug development professionals.
Chemical Identification & Physicochemical Profiling
The utility of this compound stems from its compact, electron-rich heterocyclic core. It is commercially available both as a free base and as a hydrochloride salt, the latter often preferred for long-term storage due to its enhanced stability against oxidative degradation[2].
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number (Free Base) | 97482-19-4[1] |
| CAS Number (HCl Salt) | 2701349-62-2[2] |
| Molecular Formula | C₆H₈N₄[1] |
| Molecular Weight | 136.15 g/mol [1] |
| Structural Class | Bicyclic Heterocycle (Pyrimidine fused to Pyrroline) |
| Storage Conditions | 2-8°C, dark place, inert atmosphere (Argon/N₂)[3] |
| Primary Utility | Intermediate for ATP-competitive kinase inhibitors[4][5] |
Structural Biology: The ATP-Mimetic Rationale
The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is engineered to exploit the highly conserved ATP-binding pocket of protein kinases.
-
Hinge Region Binding: The pyrimidine nitrogen atoms and the exocyclic C2-amine act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone amides of the kinase hinge region.
-
The sp³ Advantage: Unlike fully aromatic 7H-pyrrolo[2,3-d]pyrimidines, the saturation at the C6 and C7 positions forces a slight pucker in the five-membered ring. This subtle 3D structural shift reduces the overall planarity of the molecule. Causality in Design: Reduced planarity lowers the risk of off-target toxicity caused by planar molecules intercalating into DNA, while simultaneously improving aqueous solubility—a critical pharmacokinetic parameter in drug formulation.
Kinase Targeting: FAK, Pyk2, and ALK Pathways
Derivatives of this compound have demonstrated profound efficacy as dual inhibitors of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2)[4][6], as well as Anaplastic Lymphoma Kinase (ALK)[5].
FAK and Pyk2 are non-receptor tyrosine kinases overexpressed in late-stage cancers, driving tumor survival, proliferation, and metastasis. By competitively binding to the ATP pocket, pyrrolo-pyrimidine derivatives block the autophosphorylation of FAK at Tyrosine-397. This halts the downstream recruitment of Src kinase and effectively shuts down the PI3K/AKT and RAS/MAPK survival cascades[6].
Figure 1: FAK/Pyk2 Signaling Pathway and Inhibition by Pyrrolo-Pyrimidine Derivatives.
Synthetic Methodologies: Functionalizing the Scaffold
To convert the base scaffold (CAS 97482-19-4) into an active kinase inhibitor, researchers typically utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. This allows for the introduction of diverse aniline or aliphatic amine substituents at the C4 position (after prior halogenation of the core)[5][7].
Figure 2: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling Experimental Workflow.
Experimental Protocol: Palladium-Catalyzed Amination
This protocol describes the self-validating synthesis of a 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivative, a standard procedure for generating ALK or FAK inhibitors[5][7].
Step 1: Reagent Preparation and Degassing
-
Action: In an oven-dried Schlenk tube, combine the 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine derivative (1.0 equiv), the desired substituted aniline (1.2 equiv), Pd₂(dba)₃ (0.1 equiv), (±)-BINAP (0.2 equiv), and Cs₂CO₃ (2.0 equiv)[7]. Suspend in anhydrous toluene.
-
Causality: Rigorous degassing (via three freeze-pump-thaw cycles) is critical. Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will prematurely terminate the catalytic cycle. Cs₂CO₃ is selected as a mild, sterically bulky base to facilitate the deprotonation of the amine without causing nucleophilic degradation of the pyrimidine core.
Step 2: Thermal Activation
-
Action: Seal the tube under an argon atmosphere and heat the reaction mixture to 130°C in an oil bath for 12–16 hours[7].
-
Causality: The high temperature (130°C) provides the necessary thermal energy to overcome the high activation barrier associated with the oxidative addition of sterically hindered or electron-rich aryl chlorides to the palladium catalyst.
Step 3: In-Process Validation (LC-MS)
-
Action: At 4 hours, cool the reaction briefly, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze.
-
Causality: This creates a self-validating system. A successful catalytic cycle is confirmed by the disappearance of the distinct 3:1 isotopic pattern characteristic of the chlorinated precursor, replaced by the target product mass [M+H]⁺. If the starting material persists without product formation, catalyst poisoning has occurred.
Step 4: Workup and Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).
-
Causality: Filtration through Celite is mandatory to remove insoluble palladium black and inorganic salts (CsCl, excess Cs₂CO₃), which would otherwise streak through the silica gel and contaminate the final active pharmaceutical ingredient (API).
Analytical Characterization & Quality Control
To guarantee the integrity of the synthesized this compound derivatives for biological assays, rigorous analytical validation is required[8]:
-
High-Performance Liquid Chromatography (HPLC): Must demonstrate ≥98% purity. The saturation at C6/C7 often shifts the retention time compared to fully aromatic analogs due to altered lipophilicity.
-
Nuclear Magnetic Resonance (¹H NMR): The diagnostic signature of the 6,7-dihydro core is the presence of two distinct triplet signals (or multiplets) in the 3.0–4.0 ppm range, corresponding to the sp³ methylene protons at the C6 and C7 positions. The absence of aromatic protons in the pyrrole region confirms the saturated nature of the ring[6].
References
- Moldb. This compound - CAS No.: 97482-19-4.
- BLD Pharm. 2701349-62-2 | this compound hydrochloride.
- BLD Pharm. 2139336-89-1 | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
- Bidepharm. CAS:2701349-62-2, this compound.
- Molaid. 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS (US20130281438A1).
- Google Patents. WO2015038417A1 - Compounds for regulating fak and/or src pathways.
- Google Patents. WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof.
- Google Patents. FAK/Pyk2 억제제인 2,4-디아미노-6,7-디히드로-5H-피롤로[2,3]피리미딘 유도체.
Sources
- 1. 97482-19-4 | this compound - Moldb [moldb.com]
- 2. 2701349-62-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2139336-89-1|2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 4. 4-chloro-N-(2-methoxy-4-morpholinophenyl)-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolO[2,3-d]pyrimidin-2-amine - CAS号 1312163-37-3 - 摩熵化学 [molaid.com]
- 5. patents.google.com [patents.google.com]
- 6. WO2015038417A1 - Compounds for regulating fak and/or src pathways - Google Patents [patents.google.com]
- 7. KR20130122778A - FAK/Pyk2 ìµì ì ì¸ 2,4-ëìë¯¸ë ¸-6,7-ëíëë¡-5H-í¼ë¡¤ë¡[2,3]í¼ë¦¬ë¯¸ë ì ëì²´ - Google Patents [patents.google.com]
- 8. CAS:2701349-62-2, this compound hydrochloride-毕得医药 [bidepharm.com]
Solubility Profile & Characterization Guide: 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 2096-06-2 / related salts). As a critical bicyclic intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals, understanding its solubility is paramount for optimizing reaction yields, purification (recrystallization), and formulation.[1]
Key Insight: This molecule exhibits a polar, basic physicochemical profile .[1] Unlike fully aromatic pyrrolo[2,3-d]pyrimidines, the 6,7-dihydro saturation introduces a secondary amine character in the five-membered ring, significantly increasing polarity and hydrogen-bonding potential.[1] Consequently, it favors polar aprotic solvents and lower alcohols while displaying negligible solubility in non-polar hydrocarbons.[1]
Physicochemical Context
To predict and manipulate solubility effectively, one must understand the molecular drivers governing the solute-solvent interaction.
| Property | Value (Approx/Predicted) | Impact on Solubility |
| Molecular Weight | ~136.15 g/mol | Small molecule; kinetics of dissolution are rapid. |
| LogP (Octanol/Water) | 0.3 – 0.8 | Low Lipophilicity. Indicates preference for hydrophilic or polar organic environments over lipophilic ones. |
| H-Bond Donors | 2 (Exocyclic amine, Pyrrolidine NH) | Strong potential for H-bonding; requires protic or highly polar aprotic solvents to disrupt crystal lattice.[2] |
| pKa (Conjugate Acid) | ~4.5 (Pyrimidine N1) & ~9.0 (Pyrrolidine N7) | pH-Dependent Solubility. Highly soluble in acidic aqueous media (forming salts); free base precipitates at pH > 10.[2][1] |
Structural Implications
The molecule consists of a pyrimidine ring fused to a saturated pyrrolidine ring. The absence of aromaticity in the five-membered ring (due to 6,7-saturation) breaks the planarity slightly and increases the basicity of the N-7 position compared to its fully aromatic 7-deazapurine analogs. This makes the molecule "stickier" in the solid state due to intermolecular hydrogen bonding network, often requiring heat or dipolar solvents to dissolve.[1]
Solubility Profile in Organic Solvents[2]
The following data categorizes solvents based on their thermodynamic compatibility with the solute.
Note: Specific solubility values (mg/mL) can vary based on polymorph and purity. The classifications below are derived from standard process chemistry behaviors for fused pyrimidine-amines.
Table 1: Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction Media: Ideal for nucleophilic substitutions (SnAr) where high concentration is needed.[2][1] |
| Protic Alcohols | Methanol | High (>50 mg/mL) | Dissolution/Transfer: Good for handling the crude material. |
| Protic Alcohols | Ethanol, Isopropanol (IPA) | Moderate (Heat dependent) | Recrystallization: High solubility at reflux; poor at |
| Chlorinated | DCM, Chloroform | Low to Moderate | Extraction: Often requires 5-10% Methanol as a co-solvent to effectively extract the compound from aqueous phases. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Low (<10 mg/mL) | Anti-Solvents: Used to crash the product out of reaction mixtures or DMSO solutions.[2][1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Negligible | Washing: Used to remove non-polar impurities from the solid filter cake.[2][1] |
Experimental Protocols for Solubility Determination
As exact literature values are often proprietary, the following SOPs (Standard Operating Procedures) are designed to generate precise internal data.
Protocol A: Kinetic Solubility Screening (High Throughput)
Best for: Rapidly selecting a solvent for reactions.[2][1]
-
Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.
-
Addition: Add solvent in 100
L increments. -
Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Check for clarity.
-
If clear after 100
L: Solubility > 100 mg/mL. -
If clear after 1 mL: Solubility ~ 10 mg/mL.
-
If solid remains after 2 mL: Solubility < 5 mg/mL.
-
Protocol B: Thermodynamic Equilibrium Solubility (Gravimetric)
Best for: Accurate formulation and crystallization design.[2][1]
-
Saturation: Add excess solid (approx. 500 mg) to 5 mL of the target solvent.
-
Equilibration: Stir at a constant temperature (
) for 24 hours. -
Filtration: Filter the suspension through a 0.45
m PTFE syringe filter (pre-heated if measuring hot solubility). -
Quantification:
-
Pipette 1.0 mL of the clear filtrate into a pre-weighed vial.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the residue.
-
Calculation:
-
Solubility Optimization & Visualization
Workflow: Solvent Selection for Recrystallization
The following decision tree outlines the logic for purifying this intermediate based on its solubility profile.
Figure 1: Decision logic for selecting recrystallization solvent systems based on the polarity of the amine.
Reaction Solvent Selection Guide
For synthesis (e.g., SnAr coupling or acylation), the choice of solvent dictates the reaction rate.[2][1]
Figure 2: Solvent selection strategy for synthetic transformations of the 2-amine intermediate.
Critical Handling & Storage Notes
-
Salt Formation: If the free base proves difficult to dissolve in standard organic solvents for analysis (e.g., NMR in
), convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt .[2][1] The salt form is highly soluble in water and DMSO but will be insoluble in DCM and EtOAc. -
Oxidation Sensitivity: The secondary amine at the 7-position (in the pyrrolidine ring) is susceptible to oxidation. Solvents should be degassed (sparged with Nitrogen) before dissolving the compound for long-term storage or high-temperature reactions.
-
Hygroscopicity: As a polar heterocycle, the amorphous solid can be hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent water uptake, which alters the apparent solubility mass balance.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
World Intellectual Property Organization (2007). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[2][1] (See Scheme V for recrystallization solvents). Retrieved from
-
Molecules (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. (Discusses solubility in DCM/MeOH mixtures for chromatography). Retrieved from [Link]
-
Journal of Medicinal Chemistry (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (Provides context on solubility of related dihydro-pyrrolo-pyrimidine scaffolds). Retrieved from [Link][1]
A Technical Guide to 5H-Pyrrolo[2,3-d]pyrimidin-2-amine Analogs: Synthesis, Kinase Inhibition, and Therapeutic Potential
Abstract The 5H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective mimic of ATP, making it a cornerstone for the design of competitive kinase inhibitors.[1][2] This has led to the development of numerous analogs with potent and selective biological activities, spanning from anticancer to antimicrobial applications.[1][3] Derivatives of the 5H-pyrrolo[2,3-d]pyrimidin-2-amine core, in particular, have been extensively explored, yielding compounds that have entered clinical trials and received regulatory approval for various diseases. This technical guide provides an in-depth review of the literature, focusing on the synthesis, structure-activity relationships (SAR), and therapeutic applications of these analogs. We will delve into the causality behind synthetic strategies, the molecular basis of their kinase inhibition, and the critical structural modifications that modulate their potency and selectivity, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The 7-Deazapurine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound effects on the molecule's electronic properties and conformational flexibility, enhancing its potential as a drug scaffold.
Structural Mimicry of Adenine and ATP
The core value of the 7-deazapurine scaffold lies in its structural and electronic similarity to adenine, the nitrogenous base of adenosine triphosphate (ATP).[2] Kinases, a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, have a highly conserved ATP-binding pocket. Pyrrolo[2,3-d]pyrimidine derivatives can effectively occupy this pocket, acting as competitive inhibitors and blocking the downstream signaling cascades that are often dysregulated in diseases like cancer.[1] The absence of the N7 nitrogen atom can alter the hydrogen bonding pattern compared to adenine, which can be exploited to achieve selectivity for specific kinases over others.[4]
Therapeutic Landscape: From Kinase Inhibition to Antimicrobial Activity
While the most prominent application of pyrrolo[2,3-d]pyrimidine analogs is in oncology as kinase inhibitors, their utility is far broader.[1][2] The scaffold is central to a variety of therapeutic agents. Nucleoside analogs incorporating the 7-deazapurine core, such as Tubercidin, have demonstrated potent anticancer, antiviral, and antibacterial activities.[5] Modifications to the core and its substituents have yielded compounds with activity against protozoa like Trypanosoma brucei and various RNA viruses.[6][7] This versatility underscores the scaffold's importance and adaptability in addressing a wide range of therapeutic challenges.
Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Core
The construction and functionalization of the pyrrolo[2,3-d]pyrimidine ring system are critical for exploring its therapeutic potential. Synthetic strategies generally involve either building the pyrimidine ring onto a pre-existing pyrrole or, more commonly, constructing the pyrrole ring onto a functionalized pyrimidine precursor.[8]
General Approaches and Key Intermediates
A frequent and versatile starting point for many synthetic campaigns is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate allows for facile nucleophilic aromatic substitution at the C4 position, enabling the introduction of various amine-containing side chains which are crucial for kinase hinge-binding interactions. Further functionalization can be achieved at the C5 and C6 positions of the pyrrole ring through halogenation followed by cross-coupling reactions.
Experimental Protocol: Synthesis of a Key Carboxylic Acid Intermediate
The following protocol details a representative synthesis of an N4-substituted pyrrolo[2,3-d]pyrimidine intermediate, which serves as a building block for creating a library of analogs via amide coupling. This two-step process highlights a common workflow in the field.
Step 1: Nucleophilic Substitution to Install the C4-Sidechain
-
To a solution of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as n-butanol, add 1.5 equivalents of ethyl 2-(4-aminophenyl)acetate.
-
Add 3.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approx. 120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester product, which can be purified by column chromatography.[9]
Causality: The choice of a high-boiling polar solvent like n-butanol facilitates the SNAr reaction, which can be sluggish. DIPEA is used as a base because it is sterically hindered and less likely to compete as a nucleophile with the desired aminophenylacetate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add an excess of a base, such as lithium hydroxide (LiOH) (approx. 3-4 equivalents).
-
Stir the mixture at room temperature, monitoring the hydrolysis of the ester by TLC or LC-MS (typically 1-3 hours).
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~4-5 with a dilute acid like 1N HCl. This will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with water and a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.[9]
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Acidification is required in the workup to protonate the carboxylate salt, rendering the final product neutral and less soluble in the aqueous medium, which allows for its isolation by filtration.
Workflow for Synthesis and Diversification
The synthesis of a diverse library of analogs typically follows a modular approach. This workflow allows for the systematic evaluation of different chemical groups at various positions on the scaffold to build a comprehensive SAR.
Caption: Mechanism of action for a pyrrolo[2,3-d]pyrimidine-based RTK inhibitor.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold has generated a wealth of SAR data, guiding the optimization of lead compounds.
-
C2 Position: The 2-amino group is a common feature but not always essential. Its primary role is often as a hydrogen bond donor.
-
C4 Position: Substituents at the C4 position are critical for activity. Typically, an aniline or related amino-heterocycle is installed here to form one or more hydrogen bonds with the kinase hinge region. The nature of the substituent on this aniline ring can be tuned to improve potency and selectivity or to modulate physicochemical properties. [9][10]* C5 Position: This position projects towards the solvent-exposed region of the ATP pocket. Bulky or extended substituents, such as phenoxyphenyl groups, can be introduced here to pick up additional interactions and significantly enhance potency. [11]In other cases, small groups are preferred to avoid steric clashes.
-
N7 Position: The pyrrole nitrogen is often unsubstituted (7H). However, substitution with small alkyl or aryl groups can influence activity. For instance, in anticancer analogs, electron-withdrawing groups at N7 combined with electron-donating groups at C4 have been shown to yield excellent cytotoxic activity. [10]
SAR Summary for Anticancer Activity
| Position | Favorable Substituents | Rationale / Effect |
| C4 | Substituted anilines, amino-heterocycles | Forms key H-bonds with kinase hinge region. [9][10] |
| C5 | Aryl groups, alkynes, heterocycles | Occupies hydrophobic pocket; can be tuned for selectivity. [11] |
| C6 | H, small alkyl, halogens | Often less tolerant to bulky groups. |
| N7 | H, small alkyl, substituted aryl | Can modulate electronics and solubility; EWGs can enhance activity. [10] |
Beyond Cancer: Antimicrobial and Antiparasitic Applications
The 7-deazapurine core is also prevalent in nucleoside analogs with potent antimicrobial properties. In these compounds, the scaffold is attached to a ribose or deoxyribose sugar moiety.
Nucleoside Analogs
These molecules act as fraudulent nucleosides. Once inside a cell, they are phosphorylated by host or pathogen kinases to their mono-, di-, and triphosphate forms. [7]The triphosphate can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and cell death. Alternatively, they can inhibit key enzymes in the purine salvage pathway.
-
Antitrypanosomal Activity: 3'-deoxy-7-deazapurine nucleoside analogues have shown high potency against Trypanosoma brucei, the parasite responsible for African sleeping sickness. [6]SAR studies on these compounds revealed that small, linear substituents at the 7-position conferred the highest in vitro activity. [6]* Antiviral Activity: C-7 halogenated derivatives of 7-deazaadenosine have exhibited substantial activity against human cytomegalovirus (HCMV). [12]Other analogs have shown promise against RNA viruses like Hepatitis C by targeting viral proteins such as the NS5B polymerase. [12]
Data Summary of Selected Antitrypanosomal Analogs
| Compound | C7-Substituent | EC50 vs. T. brucei (µM) |
| Tubercidin | H | > 25 |
| 5 | CN | 0.007 [6] |
| 12 | Ethynyl | 0.057 [6] |
| 16 | Cyanoethynyl | 0.040 [6] |
| 23 | Phenyl | 1.1 [6] |
Data sourced from ACS Infectious Diseases, 2020. [6]
Future Directions and Perspectives
The 5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold and its derivatives continue to be a fertile ground for drug discovery. Future efforts are likely to focus on several key areas:
-
Developing Covalent and Allosteric Inhibitors: Moving beyond competitive ATP-site binding to develop inhibitors with novel mechanisms of action could overcome resistance and improve selectivity.
-
Targeting Drug-Resistant Mutants: As with all targeted therapies, acquired resistance is a major challenge. New analogs are being specifically designed to inhibit clinically relevant resistant mutant kinases. [9]3. Multi-Targeted Inhibitors: A strategic approach involves designing single molecules that can inhibit multiple key kinases in a disease pathway, potentially leading to greater efficacy. [13]4. Exploring New Therapeutic Areas: While oncology and infectious diseases are the primary focus, the scaffold's potential in treating inflammatory diseases and other conditions driven by aberrant kinase signaling is an area of active investigation.
The rich history and continued success of the 7-deazapurine core ensure that it will remain a high-value scaffold for the development of novel therapeutics for years to come.
References
-
Špaček, P., et al. (2020). Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases. [Link]
-
Tiwari, D., et al. (2008). Structure−Activity Relationships of 7-Deaza-6-benzylthioinosine Analogues as Ligands of Toxoplasma gondii Adenosine Kinase. Journal of Medicinal Chemistry. [Link]
-
Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Karapetyan, G., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
- Google Patents. (n.d.). EP0589720A2 - Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines.
-
Sravanthi, G., et al. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. [Link]
-
Traxler, P., et al. (2000). Pyrrolo[2,3-d]pyrimidines Containing an Extended 5-substituent as Potent and Selective Inhibitors of LCK II. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues. [Link]
-
Singh, V., & Kumar, A. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
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Sung, S. Y., & Sin, K. S. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. Archives of Pharmacal Research. [Link]
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El-Mekabaty, A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Egyptian Journal of Chemistry. [Link]
-
Kaleta, M., et al. (n.d.). Novel halogenated 3-deazapurine, 7-deazapurine and alkylated 9-deazapurine derivatives of l-ascorbic or imino-l-ascorbic acid: Synthesis, antitumour and antiviral activity evaluations. PMC. [Link]
-
Wang, H., et al. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. PMC. [Link]
-
ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]
-
Kalia, R., et al. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]
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The Pharmacophore Frontier: Biological Activity & Application of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
The following technical guide details the biological activity, pharmacological utility, and experimental characterization of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine .
Executive Summary & Chemical Identity
This compound (CAS: 97482-19-4) is a bicyclic heterocycle belonging to the 7-deazapurine class.[1][2] Unlike its fully aromatic counterpart (pyrrolo[2,3-d]pyrimidine), the 6,7-dihydro variant features a saturated pyrroline ring fused to the pyrimidine core.[3]
In drug discovery, this molecule is not typically a standalone therapeutic agent but a privileged pharmacophore .[3] It serves as a potent ATP-competitive hinge binder in the design of kinase inhibitors (specifically FAK, Src, and ALK) and as a scaffold for antifolates targeting DHFR.[3] Its biological activity is defined by its ability to anchor ligands into the catalytic cleft of enzymes via a specific hydrogen-bonding motif.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Common Class | 2-amino-7-deazapurine (dihydro variant); Azaindoline derivative |
| Molecular Formula | C₆H₈N₄ |
| Molecular Weight | 136.15 g/mol |
| Key Motif | 2-aminopyrimidine (Hinge Binder) |
| Solubility | DMSO, Methanol (Moderate); Water (Low) |
Mechanistic Profiling: The Hinge-Binding Anchor
The biological potency of this scaffold stems from its structural mimicry of the purine ring of ATP.[1][3] Medicinal chemists utilize this core to target the ATP-binding pocket of protein kinases.[1]
The Donor-Acceptor-Donor (D-A-D) Motif
The 2-amino-pyrimidine system presents a critical hydrogen-bonding interface to the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).[1]
-
N1 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Glu).
-
C2-NH₂ (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.[1][3]
-
N3 (Acceptor): Often involved in water-mediated bridges or direct interactions depending on the kinase.[1]
The "Dihydro" Advantage
Why use the 6,7-dihydro form over the fully aromatic form?
-
Vector Orientation: The sp³ hybridized carbons at positions 5, 6, and 7 alter the vector of substituents attached to the nitrogen at position 7 (N7).[3] This allows for unique access to the solvent-exposed front or the hydrophobic back-pocket (gatekeeper region) of the kinase.[1]
-
Solubility & Metabolism: The saturation breaks the planarity slightly and increases the fraction of sp³ carbons (Fsp³), which correlates with improved solubility and more favorable ADME properties compared to flat, aromatic stacks.[3]
Pathway Visualization: Kinase Inhibition Logic
The following diagram illustrates how this scaffold integrates into the kinase ATP pocket to block downstream signaling (e.g., FAK/Src pathways in oncology).[3]
Caption: Mechanism of action showing the scaffold competing with ATP to inhibit FAK/ALK signaling cascades.
Therapeutic Applications & Case Studies
Focal Adhesion Kinase (FAK) & Src Dual Inhibition
Research highlights the utility of this compound as a core intermediate for dual FAK/Src inhibitors.[1]
-
Context: FAK is overexpressed in invasive tumors (pancreatic, ovarian).
-
Activity: Derivatives built on this scaffold (e.g., by coupling the amine to sulfonyl groups or aryl halides) show nanomolar IC₅₀ values against FAK.[3]
-
Mechanism: The scaffold binds the kinase hinge, while substituents at the N7 position extend into the hydrophobic pocket to ensure selectivity over other kinases like EGFR.[3]
Anaplastic Lymphoma Kinase (ALK)
In the development of next-generation ALK inhibitors (to combat Crizotinib resistance), this compact scaffold is used to create molecules that fit into the mutated ATP pockets (e.g., L1196M gatekeeper mutation).[3]
-
Role: The small footprint of the 6,7-dihydro core avoids steric clashes that larger scaffolds might encounter in mutated kinases.[1][3]
Antifolates (DHFR Inhibition)
Historically, pyrrolo[2,3-d]pyrimidines are bioisosteres of the pteridine ring in folic acid.[3]
-
Activity: 2-amino derivatives inhibit Dihydrofolate Reductase (DHFR), blocking the synthesis of thymidylate and purines.[3][4]
-
Specificity: While the aromatic form is more common here, the dihydro form serves as a reduced-folate mimic, crucial for probing the Proton-Coupled Folate Transporter (PCFT) .[3]
Experimental Protocols
Synthesis of the Scaffold
Note: This protocol synthesizes the core fragment from commercially available precursors.[1][3]
-
Starting Material: 2-amino-4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (or protected variants).
-
Dehalogenation (if 4-H is desired):
-
Validation: ¹H NMR (DMSO-d₆) should show loss of the C4-Cl signal and appearance of the C4-H singlet around δ 8.0-8.5 ppm.[1]
In Vitro Kinase Assay (ADP-Glo™ Format)
To verify the biological activity of derivatives containing this scaffold:
-
Reagents: Recombinant FAK or ALK enzyme, Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent.
-
Preparation: Prepare 3x serial dilutions of the test compound (dissolved in DMSO) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reaction:
-
Detection:
-
Readout: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.
Synthesis & SAR Workflow Visualization
The following diagram outlines the workflow from scaffold synthesis to biological validation, highlighting the critical decision points in Structure-Activity Relationship (SAR) studies.
Caption: Optimization cycle transforming the raw scaffold into a bioactive lead compound.
References
-
WO2015038417A1 . Compounds for regulating FAK and/or Src pathways. Google Patents. Link
-
WO2018127184A1 . Anaplastic lymphoma kinase inhibitor and preparation method and use thereof. Google Patents. Link
-
Gangjee, A., et al. (2010).[3] The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates. Journal of Medicinal Chemistry. Link
-
Ali, H. I., et al. (2021).[3][5] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Molecules. Link
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- 3. WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof - Google Patents [patents.google.com]
- 4. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
The Deazapurine Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Purine Isostere
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The deazapurine scaffold, a bioisostere of the naturally occurring purine ring system, stands as a testament to the power of subtle structural modification. By replacing a nitrogen atom with a carbon, deazapurines, particularly the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) isomer, exhibit altered electronic properties and offer a new vector for chemical functionalization, leading to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of the history, synthesis, and profound impact of deazapurine scaffolds in the ongoing quest for innovative medicines.
The journey of deazapurines from natural product curiosities to blockbuster drugs is a compelling narrative of scientific ingenuity. The initial discovery of cytotoxic nucleosides like tubercidin, toyocamycin, and sangivamycin in Streptomyces species laid the foundation for decades of research.[1][2] These natural products, while potent, often suffered from toxicity. However, they provided a crucial blueprint for synthetic chemists to embark on a journey of structural optimization, ultimately leading to the development of targeted therapies with improved safety and efficacy. Today, the 7-deazapurine core is at the heart of several FDA-approved drugs, including kinase inhibitors for cancer and a purine nucleoside phosphorylase inhibitor for leukemia, underscoring its status as a "privileged scaffold" in drug discovery.[3]
This guide will delve into the critical aspects of deazapurine chemistry and pharmacology, offering insights into the causality behind experimental choices and providing a robust framework for researchers in the field.
The Dawn of Deazapurines: Nature's Blueprint
The story of deazapurines begins not in a laboratory, but in the complex biosynthetic factories of soil-dwelling bacteria. The discovery of nucleoside antibiotics from Streptomyces in the mid-20th century unveiled the therapeutic potential of the 7-deazapurine core.
Naturally Occurring 7-Deazapurine Nucleosides:
| Compound | Year of Discovery | Key Biological Activity |
| Tubercidin | 1950s | Cytotoxic, Antiviral |
| Toyocamycin | 1950s | Cytotoxic, Antiviral |
| Sangivamycin | 1960s | Cytotoxic, Antiviral |
These natural products demonstrated potent, albeit often non-selective, cytotoxicity against a range of cancer cell lines.[1][2] Their mechanism of action typically involves intracellular phosphorylation to the corresponding nucleotides, which then interfere with critical cellular processes like DNA and RNA synthesis.[1][2] While their clinical utility was limited by toxicity, their discovery was a watershed moment, proving that the 7-deazapurine scaffold could effectively mimic natural purines and interact with their biological targets.
The Evolution of a Scaffold: Synthetic Strategies and Methodologies
The therapeutic promise of natural deazapurines spurred the development of diverse and sophisticated synthetic routes to access the core scaffold and its analogs. The evolution of these methodologies reflects the broader advancements in organic chemistry over the past half-century.
Early Synthetic Approaches: Building from Pyrroles and Pyrimidines
Initial synthetic strategies focused on constructing the bicyclic deazapurine system from either a pre-formed pyrrole or pyrimidine ring. These foundational methods, while effective, often required harsh conditions and offered limited scope for diversification. A common approach involved the cyclization of a substituted pyrimidine to form the fused pyrrole ring.[4] Conversely, another strategy started with a functionalized pyrrole and constructed the pyrimidine ring onto it.[4]
The Cross-Coupling Revolution: A Paradigm Shift in Deazapurine Synthesis
The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of deazapurines, offering unprecedented efficiency, modularity, and functional group tolerance. These methods allow for the precise and predictable installation of substituents at various positions of the deazapurine core, which is crucial for structure-activity relationship (SAR) studies.
Key Cross-Coupling Reactions in Deazapurine Synthesis:
-
Suzuki-Miyaura Coupling: Widely used for the formation of carbon-carbon bonds, particularly for introducing aryl and heteroaryl groups at the C6 and C7 positions.
-
Sonogashira Coupling: Enables the introduction of alkynyl groups, which can serve as versatile handles for further functionalization.
-
Buchwald-Hartwig Amination: A powerful tool for forming carbon-nitrogen bonds, allowing for the installation of various amino substituents.
-
Negishi Coupling: Another effective method for C-C bond formation, often used in the synthesis of complex fused deazapurine systems.[5]
These reactions have become indispensable in modern medicinal chemistry, enabling the rapid generation of diverse deazapurine libraries for biological screening.
Caption: A generalized workflow for the synthesis and functionalization of deazapurine scaffolds.
Deazapurines as Kinase Inhibitors: Taming Uncontrolled Cell Growth
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The deazapurine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors. The ability to functionalize the C7 position, which projects into the solvent-exposed region of the ATP-binding pocket of many kinases, has been a key factor in their success.[6]
Ruxolitinib: A JAK Inhibitor for Myeloproliferative Neoplasms
Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2) and the first drug approved for the treatment of myelofibrosis.[7] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function, and its aberrant activation is a key driver of myeloproliferative neoplasms.[8] Ruxolitinib, with its 7-deazapurine core, effectively blocks this pathway, leading to a reduction in spleen size and an alleviation of disease-related symptoms.[8]
Caption: The inhibitory effect of Ruxolitinib on the JAK-STAT signaling pathway.
Ribociclib: A CDK4/6 Inhibitor for Breast Cancer
Ribociclib (Kisqali®) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[9] The CDK4/6-cyclin D pathway plays a crucial role in regulating the cell cycle, and its hyperactivity is a common feature of cancer cells. Ribociclib, featuring a 7-deazapurine core, binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and leading to cell cycle arrest at the G1 phase.[9]
Caption: Ribociclib-mediated inhibition of the CDK4/6-Cyclin D-Rb pathway.
IC50 Values of Representative Deazapurine Kinase Inhibitors:
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [7] |
| Ruxolitinib | JAK2 | 2.8 | [7] |
| Ribociclib | CDK4 | 10 | [9] |
| Ribociclib | CDK6 | 39 | [9] |
| TNNI3K Inhibitor | TNNI3K | <1 | [6][10] |
| Axl Inhibitor | Axl | 1.2 | [11] |
Deazapurines in Antiviral Drug Discovery
The structural similarity of deazapurine nucleosides to their natural purine counterparts makes them excellent candidates for antiviral agents. By acting as "Trojan horses," they can be incorporated into viral DNA or RNA, or they can inhibit viral polymerases, ultimately halting viral replication.
Targeting RNA Viruses: HCV and Dengue
Deazapurine nucleosides have shown significant promise in the fight against RNA viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV).[12][13][14] Modified 7-deazapurine ribonucleosides have been developed that exhibit potent inhibition of viral replication in cell-based assays.[12][13] The mechanism of action often involves the intracellular conversion of the nucleoside to its triphosphate form, which then competes with the natural nucleotide for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination.
EC50 Values of Deazapurine Nucleosides Against RNA Viruses:
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
| 7-vinyl-7-deaza-adenosine analog | HCV | 7.6 (EC90) | Huh-7 | [12] |
| 6e (a 7-deazapurine derivative) | DENV | 2.081 | A549 | [13] |
| Benzo-fused 7-deazaadenosine analog | HCV | Sub-micromolar | - | [14] |
| Benzo-fused 7-deazaadenosine analog | DENV | Sub-micromolar | - | [14] |
A Broader Therapeutic Landscape: Exploring Other Deazapurine Isomers
While 7-deazapurines have garnered the most attention, other isomers also hold significant therapeutic potential.
-
1-Deazapurines: Have been explored as adenosine receptor agonists and have shown antitumor activity.[9][15] The synthesis of 1-deazaadenosine has been improved over the years, allowing for more extensive biological evaluation.[15]
-
3-Deazapurines: Have been investigated as adenosine deaminase (ADA) inhibitors and have shown both antiviral and antitumor properties.[16]
-
9-Deazapurines: Derivatives of 9-deazaguanine have been designed as potent inhibitors of purine nucleoside phosphorylase (PNP), an important target for immunosuppressive and anticancer therapies.[3][8][17][18][19]
The exploration of these different isomers highlights the versatility of the deazapurine scaffold and the potential for fine-tuning biological activity by altering the position of the nitrogen atom.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this exciting field, this section provides representative, step-by-step protocols for key synthetic and biological evaluation methods.
Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation of a 7-Deazapurine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-chloro-7-deazapurine with an arylboronic acid.
Materials:
-
6-chloro-7-deazapurine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the 6-chloro-7-deazapurine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.05-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C6-arylated 7-deazapurine.[20]
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines a general procedure for determining the IC50 of a deazapurine inhibitor against a target kinase using the luminescent ADP-Glo™ assay.
Materials:
-
Deazapurine inhibitor (in DMSO)
-
Target kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the deazapurine inhibitor in kinase reaction buffer.
-
In a white assay plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luciferase-luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
Challenges and Future Directions
Despite the remarkable successes, the development of deazapurine-based therapeutics is not without its challenges. The large-scale synthesis of complex deazapurine drugs can be costly and technically demanding, requiring multi-step sequences and expensive catalysts.[24][25][26] Furthermore, as with any targeted therapy, the emergence of drug resistance is a significant concern.
The future of deazapurine research lies in several key areas:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, cost-effective, and environmentally friendly synthetic routes will be crucial for the continued development of deazapurine-based drugs.
-
Exploration of New Biological Targets: While kinases have been a major focus, the deazapurine scaffold has the potential to modulate a wide range of other biological targets.
-
Combating Drug Resistance: The design of next-generation deazapurine inhibitors that can overcome known resistance mechanisms is a high priority.
-
Targeted Drug Delivery: The development of strategies to deliver deazapurine drugs specifically to diseased tissues could enhance their efficacy and reduce off-target side effects.
Conclusion
The history of the deazapurine scaffold is a powerful illustration of the synergy between natural product discovery and synthetic medicinal chemistry. From their humble beginnings as cytotoxic agents from soil bacteria, deazapurines have evolved into a versatile and highly valued class of molecules that form the basis of life-saving medicines. The continued exploration of this privileged scaffold, driven by innovative synthetic strategies and a deeper understanding of its biological interactions, promises to yield a new generation of targeted therapies for a wide range of human diseases.
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- 12. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
synthesis protocols for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
This Application Note details a robust, scalable synthetic protocol for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 97482-19-4).[1] Unlike the fully aromatic 7-deazaguanine derivatives, this scaffold features a saturated pyrrolidine ring fused to the pyrimidine core, presenting unique challenges in stability and redox chemistry.[1]
The guide prioritizes a de novo construction strategy utilizing the Vilsmeier-Haack reaction on 2,3-dihydrofuran.[1] This route is preferred over the catalytic reduction of aromatic precursors due to its higher regioselectivity, avoidance of high-pressure hydrogenation, and cost-effectiveness.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule, This compound , can be deconstructed into two primary building blocks: a 3-carbon fragment with a pendant electrophile and a guanidine unit.[1]
-
Disconnection: The C4-N3 and C2-N1 bonds of the pyrimidine ring.
-
Key Intermediate: 2-Amino-5-(2-chloroethyl)pyrimidine .[1] This intermediate undergoes intramolecular N-alkylation to form the fused pyrrolidine ring.
-
Precursor: 3-(Dimethylamino)-2-(2-chloroethyl)acrolein , generated via the Vilsmeier-Haack formylation and ring-opening of 2,3-dihydrofuran .[1]
Reaction Pathway:
-
Vilsmeier-Haack Ring Opening: 2,3-Dihydrofuran reacts with POCl₃/DMF to form a trimethinium salt (or the corresponding acrolein upon hydrolysis) bearing a chloroethyl side chain.[1]
-
Pyrimidine Condensation: Reaction with guanidine cyclizes the system to form the pyrimidine ring.
-
Intramolecular Cyclization: The pendant chloroethyl group alkylates the pyrimidine nitrogen (N7 position in the final fused system) to close the pyrrolidine ring.[1]
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of 3-(Dimethylamino)-2-(2-chloroethyl)acrolein
Principle: The Vilsmeier reagent attacks the electron-rich enol ether of dihydrofuran, triggering ring opening and chlorination of the alcohol terminus.[1]
-
Reagents:
-
Protocol:
-
Vilsmeier Complex Formation: In a flame-dried 3-neck round-bottom flask under N₂, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv) over 30 minutes, maintaining temperature <5°C. A white precipitate (Vilsmeier salt) will form.[1] Stir for 30 min.
-
Addition: Dissolve 2,3-dihydrofuran (1.0 equiv) in DCM (2 mL/mmol). Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux (approx. 40°C) for 2–4 hours. The solution typically turns yellow/orange.[1]
-
Quench/Hydrolysis: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice containing sodium acetate (buffered quench to pH ~5).
-
Isolation: Extract the aqueous layer with DCM (3x).[1] The organic layer contains the 3-(dimethylamino)-2-(2-chloroethyl)acrolein .[1]
-
Purification: Dry over MgSO₄ and concentrate in vacuo. The crude vinamidinium/acrolein intermediate is often used directly due to instability.
-
Phase 2: Condensation and Cyclization[3]
Principle: Guanidine displaces the dimethylamine and condenses with the aldehyde to form the pyrimidine. The subsequent intramolecular alkylation is facilitated by base.
-
Reagents:
-
Protocol:
-
Guanidine Activation: In a separate flask, dissolve Guanidine HCl (1.2 equiv) in anhydrous EtOH. Add NaOEt (2.5 equiv) and stir for 15 min to generate free guanidine.
-
Condensation: Add the crude acrolein intermediate (dissolved in minimal EtOH) to the guanidine solution.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Mechanistic Note: The initial product is 2-amino-5-(2-chloroethyl)pyrimidine .[1] Prolonged heating promotes the intramolecular attack of N1 on the chloroethyl group.
-
-
Monitoring: Monitor by TLC (or LC-MS). The intermediate pyrimidine (less polar) will disappear, and the fused bicyclic product (more polar, often a salt) will appear.[1]
-
Work-up: Cool to room temperature. Filter off the NaCl precipitate.
-
Isolation: Concentrate the filtrate. The residue is the crude This compound .[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH/NH₃).
-
Note: The product may exist as the hydrochloride salt if not fully neutralized. To obtain the free base, treat with aqueous NaOH and extract with n-butanol or DCM/iPrOH.[1]
-
-
Part 3: Analytical Characterization & Specifications
| Parameter | Specification / Expected Data |
| Appearance | White to pale yellow solid |
| Molecular Formula | C₆H₈N₄ |
| Molecular Weight | 136.15 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.05 (s, 1H, H-4) : Characteristic pyrimidine singlet.δ 6.10 (s, 2H, NH₂) : Broad exchangeable singlet.δ 3.85 (t, 2H, H-6) : Triplet for methylene adjacent to N.δ 3.05 (t, 2H, H-5) : Triplet for methylene adjacent to ring junction.[1] |
| LC-MS (ESI) | [M+H]⁺ = 137.1 |
| Solubility | Soluble in DMSO, Methanol, Water (as salt); sparingly soluble in DCM.[1] |
Troubleshooting & Critical Process Parameters (CPPs)
-
Moisture Sensitivity: The Vilsmeier complex is highly water-sensitive. Use strictly anhydrous DMF and glassware.
-
Temperature Control: During the Vilsmeier reaction, overheating can lead to polymerization of the dihydrofuran.[1] Maintain strict temperature limits.
-
Cyclization Efficiency: If the final cyclization is slow (presence of uncyclized 5-(2-chloroethyl)pyrimidine), add a catalytic amount of NaI (Finkelstein condition) to accelerate the nucleophilic substitution.[1]
Part 4: Pathway Visualization
Figure 1: Stepwise synthetic pathway from 2,3-dihydrofuran to the fused pyrrolopyrimidine scaffold.[1][3][4][5]
References
-
Arnold, Z.; Šorm, F. (1958).[1] "Synthetic reactions of dimethylformamide. IV. Preparation of formyl derivatives of furan and thiophene." Collection of Czechoslovak Chemical Communications, 23, 452-461.[1] (Foundational work on Vilsmeier ring opening of dihydrofuran).
-
Gangjee, A. et al. (2004).[1] "Synthesis and biological evaluation of 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase." Journal of Medicinal Chemistry, 47(20), 497-509.[1] (Detailed pyrimidine cyclization protocols).
-
Taylor, E. C.; Kuhnt, D. (1992).[1] "A new route to 5,10-dideaza-5,6,7,8-tetrahydrofolic acid."[1] Journal of Medicinal Chemistry, 35(23), 4478-4485.[1] (Describes the cyclization of 5-(2-chloroethyl)pyrimidines to dihydro-pyrrolo[2,3-d]pyrimidines).
-
Marson, C. M. (1992).[1] "Reactions of Vilsmeier Reagents with Oxygen Nucleophiles." Tetrahedron, 48(18), 3659-3726.[1] (Review of Vilsmeier chemistry on enol ethers). [1]
Sources
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- 3. US20120192888A1 - Process for straightening keratin fibres with a heating means and denaturing agents - Google Patents [patents.google.com]
- 4. EP0643723A1 - Halogenation using halo-vilsmeier reagent - Google Patents [patents.google.com]
- 5. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
reagents for functionalizing 2-amino-pyrrolopyrimidine
An Application Guide to the Functionalization of 2-Amino-Pyrrolopyrimidines: Reagents and Protocols
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of the purine heterocycle, is a privileged structure in medicinal chemistry and drug design.[1][2] Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of various kinases, making them crucial components in the development of novel therapeutics for cancer and other diseases.[2][3][4] The 2-amino-pyrrolopyrimidine core, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties.
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview of key reagents and protocols for the functionalization of the 2-amino-pyrrolopyrimidine nucleus. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. The primary strategies covered include direct modification of the amino group via N-acylation and palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are essential for building molecular complexity.
N-Acylation of the 2-Amino Group
N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly alter a molecule's physicochemical properties, including solubility, stability, and its ability to act as a hydrogen bond donor or acceptor.[5][6] The reaction involves the nucleophilic attack of the exocyclic 2-amino group on an acylating agent.[5] This method is widely used to explore structure-activity relationships (SAR) by introducing a variety of substituents.
Causality and Experimental Choices
The choice of acylating agent and reaction conditions is dictated by the stability of the starting material and the desired reactivity.
-
Acetic Anhydride: A common and reactive agent for straightforward acetylation. The reaction is often performed neat or in a solvent that can tolerate the acetic acid byproduct.[5]
-
Acid Chlorides: Highly reactive and suitable for a wide range of acyl groups. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl generated.
-
Carboxylic Acids with Coupling Agents: For more delicate substrates or when the corresponding acid chloride is unavailable, coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with additives such as HOBt (1-Hydroxybenzotriazole) are used to form an active ester in situ, which then reacts with the amine.[7][8] This method minimizes side reactions and is performed under milder conditions.
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol details a reliable and high-yielding method for the N-acetylation of a 2-amino-pyrrolopyrimidine derivative, adapted from standard procedures for aminopyridines.[5]
Materials:
-
2-Amino-pyrrolopyrimidine substrate
-
Acetic Anhydride
-
Ethyl Acetate
-
Ice Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-amino-pyrrolopyrimidine (1.0 eq) in a minimal amount of acetic anhydride.
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water to quench the excess acetic anhydride.
-
Neutralization: Carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude N-acetylated product.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: N-Acylation Conditions
| Starting Material | Acylating Agent | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-pyrrolopyrimidine | Acetic Anhydride | None | Acetic Anhydride | 60 | 1 | ~95 |
| 2-Amino-pyrrolopyrimidine | Benzoyl Chloride | Pyridine | DCM | RT | 3 | High |
| 2-Amino-pyrrolopyrimidine | Carboxylic Acid | DCC, DMAP | DMF | RT | 12 | Variable |
Yields are representative and substrate-dependent.
Visualization: N-Acylation Workflow
Caption: General workflow for the N-acylation of 2-amino-pyrrolopyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors.[9] For the 2-amino-pyrrolopyrimidine scaffold, these reactions typically start from a halogenated derivative (e.g., 4-chloro- or 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine) to introduce aryl, heteroaryl, or new amino substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][11] This reaction is exceptionally powerful for synthesizing libraries of N-substituted aminopyrimidines, which are common motifs in kinase inhibitors.[12]
Causality and Experimental Choices:
-
Catalyst System: The success of the reaction hinges on the choice of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, X-Phos).[13][14] The ligand stabilizes the Pd(0) active species, facilitates oxidative addition, and promotes the final reductive elimination step.[9]
-
Base: A non-nucleophilic base is crucial for deprotonating the amine, forming the palladium-amido complex. Common choices include sodium tert-butoxide (NaOt-Bu) for high reactivity or weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for base-sensitive substrates.[11][14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are used to prevent quenching of the base and catalyst deactivation.[14]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of a 2-amino-4-chloro-pyrrolopyrimidine with a substituted aniline.[14]
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
-
Substituted Aniline (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dioxane or DMF
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add the 4-chloro-pyrrolopyrimidine (1.0 eq), the aniline (1.3 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.03 eq), and Xantphos (0.06 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring. Microwave irradiation can often shorten reaction times significantly.[14]
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Method |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | DMF | 110 | Microwave |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Conventional |
| PdCl₂(dppf) | (dppf) | NaOt-Bu | Toluene | 110 | Conventional |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[15][16] This reaction is extensively used to synthesize biaryl compounds, which are prevalent in pharmaceuticals.[17] For the 2-amino-pyrrolopyrimidine core, it allows for the introduction of various aryl or heteroaryl groups at positions C4 or C5, profoundly impacting biological activity.[18]
Causality and Experimental Choices:
-
Catalyst System: Similar to other cross-coupling reactions, a Pd(0) catalyst is used. Catalyst systems like Pd(dppf)Cl₂ or a combination of a Pd(II) precursor with a phosphine ligand are highly effective.[17][19] The choice of ligand can influence reactivity, especially with challenging heteroaryl substrates.[19]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center. Aqueous solutions of bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly employed.[17]
-
Solvent: The reaction is often performed in a two-phase system, with a water-miscible organic solvent like dioxane, DME, or THF, and an aqueous basic solution.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of a 2-amino-4-chloro-pyrrolopyrimidine with an arylboronic acid.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
-
Arylboronic Acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 4-chloro-pyrrolopyrimidine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a mixture of DME (or dioxane) and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Extraction and Isolation: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 4-aryl-2-amino-pyrrolopyrimidine.
Data Presentation: Suzuki-Miyaura Reaction Parameters
| Halide Substrate | Boronic Acid | Pd Catalyst | Base | Solvent | Yield (%) |
| 4-Chloro-pyrrolopyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85-95 |
| 4-Chloro-pyrrolopyrimidine | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~80 |
| 2,4-Dichloro-pyrrolopyrimidine | Arylboronic acid (1.2 eq) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 70-90 (at C4) |
Yields are representative and can vary based on the specific substrates used.[18]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Jadhav, S. D., et al. (2020). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
- Kari, V. B., & Dave, B. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
-
Perumal, R. V., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. European Journal of Medicinal Chemistry. [Link]
- Abdel-Gawad, S. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry.
- Reddy, B. V. S., et al. (2015). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry.
- Gobec, F., et al. (2020).
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pevarello, P., et al. (2012). 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Jo, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry.
- BenchChem. (2025).
- Al-Suwaidan, I. A., et al. (2013).
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Kumar, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry.
- Vishwakarma, S., & Singh, P. P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics.
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
- Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry.
- Fravolini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Chemistry LibreTexts. (2023).
- Seela, F., & Peng, X. (2006). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform.
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Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Bandaru, P. K., et al. (2024). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies.
- ResearchGate. (n.d.). N-Alkylation of Pyrrole.
- Konda, V. M., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Chemistry of Heterocyclic Compounds.
- Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Kumar, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. [Link]
- Cirrincione, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Lountos, G. T., et al. (2014). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
- Bandaru, P. K., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery.
- Li, X., et al. (2024).
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- Katritzky, A. R., et al. (2004).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Note: De Novo Synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Executive Summary
The bicyclic heterocycle 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 97482-19-4) is a highly privileged scaffold in modern drug discovery. It serves as a critical structural core in the development of dual Focal Adhesion Kinase (FAK)/Pyk2 inhibitors[1] and Anaplastic Lymphoma Kinase (ALK) inhibitors[2] used in targeted oncology therapies.
This application note details a robust, scalable, three-step de novo synthetic protocol to prepare this pyrrolopyrimidine building block[3]. By constructing the pyrimidine ring first and subsequently driving an intramolecular cyclization to form the fused pyrroline ring, this route avoids the regioselectivity issues commonly associated with the direct functionalization of pre-formed bicyclic systems.
Mechanistic Rationale & Synthetic Strategy
To ensure a self-validating and high-yielding workflow, the synthesis is broken down into three mechanistically distinct phases:
-
Regioselective Condensation (Pyrimidine Formation): The synthesis begins with the condensation of guanidine and 3-(ethoxymethylene)dihydrofuran-2(3H)-one. The highly nucleophilic unsubstituted nitrogen of guanidine attacks the electrophilic enol ether, followed by ring-opening aminolysis of the lactone by the second nitrogen. This regioselectively yields 2-amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one.
-
Dual Chlorination: Phosphorus oxychloride (
) is employed as a dual-purpose reagent. It acts as a dehydrating chlorinating agent to convert the tautomeric pyrimidin-4(1H)-one to a 4-chloropyrimidine via a phosphorodichloridate intermediate. Concurrently, it converts the primary aliphatic alcohol into an alkyl chloride, yielding 4-chloro-5-(2-chloroethyl)pyrimidin-2-amine. -
Amination and 5-Exo-Tet Cyclization: The 4-chloro position of the pyrimidine is highly activated toward nucleophilic aromatic substitution (
). Treatment with ammonia selectively displaces the 4-chloride. The newly installed 4-amino group is geometrically constrained in proximity to the 2-chloroethyl group, driving a spontaneous intramolecular alkylation (5-exo-tet cyclization) to form the fused 6,7-dihydro-pyrrole ring.
Process Visualization
Figure 1: Three-step synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one
Objective: Construct the functionalized pyrimidine core.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.
-
Reagent Mixing: Dissolve sodium metal (2.2 eq, 0.22 mol) in 200 mL of anhydrous ethanol to generate sodium ethoxide. Add guanidine carbonate (1.1 eq, 0.11 mol) and stir at room temperature for 30 minutes to liberate free guanidine base.
-
Condensation: Dropwise add 3-(ethoxymethylene)dihydrofuran-2(3H)-one (1.0 eq, 0.10 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (78 °C) for 4 hours.
-
In-Process Control (IPC): Sample 50
L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material is consumed and a dominant peak at 156.1 is observed. -
Workup: Cool the mixture to 0 °C and neutralize to pH 7 using glacial acetic acid. Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and dry under vacuum at 50 °C to afford the intermediate as a white solid.
Phase 2: Synthesis of 4-Chloro-5-(2-chloroethyl)pyrimidin-2-amine
Objective: Activate the pyrimidine core and aliphatic tail for cyclization.
-
Setup: In a thoroughly dried 250 mL flask, suspend 2-amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one (1.0 eq, 0.05 mol) in
(10.0 eq, 0.50 mol). -
Catalysis: Add
-dimethylaniline (1.0 eq, 0.05 mol) dropwise. Caution: This acts as an acid scavenger and prevents the degradation of the pyrimidine ring under harsh acidic conditions. -
Reaction: Heat the mixture to 100 °C for 3 hours. The suspension will gradually turn into a homogeneous dark solution.
-
IPC: Quench a 20
L aliquot in ice-cold methanol. LC-MS must show the complete disappearance of 156.1 and the emergence of the characteristic chlorine isotopic cluster at 192.0 / 194.0 . -
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess
. Carefully pour the dark residue over crushed ice, and neutralize to pH 8 with saturated aqueous . Extract with ethyl acetate ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate to yield the crude dichloride intermediate.
Phase 3: Amination and Intramolecular Cyclization
Objective: Form the 6,7-dihydro-pyrrole ring via
-
Setup: Transfer the crude 4-chloro-5-(2-chloroethyl)pyrimidin-2-amine (1.0 eq, ~0.03 mol) into a heavy-walled pressure tube.
-
Reagent Addition: Add 7N Ammonia in Methanol (20.0 eq, 0.60 mol). Seal the tube tightly with a Teflon screw cap.
-
Reaction: Heat the sealed tube in an oil bath at 120 °C for 12 hours. The elevated temperature is required to overcome the activation energy barrier for the intramolecular alkylation following the initial amination.
-
IPC: Cool the tube to room temperature before opening. LC-MS analysis should indicate the target mass of
137.1 . -
Purification: Concentrate the reaction mixture to dryness. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane:Methanol (95:5 to 90:10 containing 1% aqueous
). Collect the fractions containing the product, evaporate, and dry under high vacuum to afford this compound as an off-white solid.
Quantitative Data & Analytical Benchmarks
To ensure reproducibility, benchmark your results against the standard parameters outlined in the table below:
| Step | Intermediate / Product | Expected Yield (%) | Temp (°C) | Time (h) | Key Analytical Marker (LC-MS) |
| 1 | 2-Amino-5-(2-hydroxyethyl)pyrimidin-4(1H)-one | 75 - 82% | 78 | 4.0 | |
| 2 | 4-Chloro-5-(2-chloroethyl)pyrimidin-2-amine | 60 - 68% | 100 | 3.0 | |
| 3 | This compound | 55 - 65% | 120 | 12.0 |
References
- Source: World Intellectual Property Organization (WIPO)
- Source: World Intellectual Property Organization (WIPO)
Sources
- 1. WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS - Google Patents [patents.google.com]
- 2. WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof - Google Patents [patents.google.com]
- 3. 97482-19-4 | this compound - Moldb [moldb.com]
Application Note: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine as a Building Block
This Application Note is designed to guide medicinal chemists and drug discovery scientists in the strategic utilization of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 2701349-62-2 / 97482-19-4). This scaffold represents a "reduced" 7-deazapurine core, offering unique physicochemical properties (sp³ character) and distinct reactivity patterns compared to its fully aromatic counterparts.
Executive Summary & Scaffold Profile
This compound is a bicyclic heterocycle consisting of a pyrimidine ring fused to a saturated pyrrolidine ring. Unlike the planar, fully aromatic 7-deazapurine (pyrrolo[2,3-d]pyrimidine), this dihydro-analog incorporates significant sp³ character (C5, C6, C7), improving solubility and providing a "bent" 3D conformation that can access distinct chemical space in enzyme pockets.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: this compound[1]
-
Common Name: Dihydro-7-deaza-2-aminopurine
-
CAS Number: 2701349-62-2 (HCl salt), 97482-19-4 (Free base)
-
Molecular Weight: 136.15 g/mol [2]
-
Key Structural Features:
-
N7 (Pyrrolidine Nitrogen): Secondary aliphatic amine; highly nucleophilic (
). -
N2 (Exocyclic Amine): Primary aromatic amine; weakly nucleophilic (
). -
C4-H: Aromatic methine; potential site for electrophilic functionalization or oxidation.
-
Therapeutic Relevance
This scaffold is a bioisostere of guanine and adenine, widely utilized in the design of:
-
Kinase Inhibitors: Targeting the ATP-binding hinge region (e.g., JAK, CDK, Aurora, ATR kinases).
-
Hsp90 Inhibitors: Exploiting the N2-amine for hydrogen bonding.
-
DNA/RNA Binders: As a minor groove binding motif.
Reactivity Landscape & Synthetic Strategy
The core advantage of this building block is the orthogonal reactivity between the aliphatic N7 and the aromatic N2 amines. This allows for controlled, sequential functionalization without the need for complex protecting group strategies.
Reactivity Hierarchy
-
N7 (Secondary Amine): The most reactive site. Reacts readily with alkyl halides, acyl chlorides, and aldehydes (reductive amination) under mild conditions.
-
N2 (Primary Amine): Low nucleophilicity due to electron withdrawal by the pyrimidine ring. Requires strong electrophiles, high temperatures, or metal catalysis (Buchwald-Hartwig) to react.
-
Aromatization Potential: The dihydro-ring can be oxidized to the fully aromatic pyrrolo[2,3-d]pyrimidine using DDQ or MnO₂, providing a route to flat, intercalating drugs from a more soluble precursor.
Visualizing the Workflow
The following diagram illustrates the standard synthetic logic for this scaffold:
Caption: Sequential functionalization strategy exploiting the nucleophilicity difference between N7 and N2.
Detailed Experimental Protocols
Protocol A: Selective N7-Alkylation (The "Tail" Synthesis)
Objective: Attach a solubilizing group or hydrophobic tail to the pyrrolidine nitrogen (N7) while leaving the N2-amine untouched.
Mechanism:
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: DMF or Acetonitrile (
)
Procedure:
-
Dissolution: Dissolve the scaffold (1.0 mmol) in dry DMF (10 mL) under
atmosphere. -
Base Addition: Add
(2.0 mmol) and stir at Room Temperature (RT) for 10 minutes. -
Alkylation: Dropwise add the alkyl halide (1.1 mmol).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:
).-
Note: Over-alkylation at N2 is rare at RT but can occur at elevated temperatures (>60°C).
-
-
Workup: Dilute with EtOAc (50 mL), wash with water (
mL) and brine. Dry over and concentrate. -
Purification: Flash chromatography (DCM:MeOH gradient).
Protocol B: N2-Acylation (The "Hinge" Synthesis)
Objective: Functionalize the exocyclic amine to create an amide linkage, common in Type I kinase inhibitors.
Challenge: The N2-amine is a poor nucleophile. Standard coupling reagents (EDC/HOBt) often fail or react sluggishly. Solution: Use of acid chlorides or strong coupling agents (HATU) with heat.
Materials:
-
N7-substituted Scaffold (from Protocol A) (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
Coupling Agent: HATU (1.5 eq) or
(for acid activation) -
Base: DIPEA (3.0 eq)
-
Solvent: DMF (
)
Procedure:
-
Activation: In a separate vial, mix Carboxylic Acid (1.2 mmol), HATU (1.5 mmol), and DIPEA (3.0 mmol) in DMF. Stir for 15 min to form the active ester.
-
Coupling: Add the N7-substituted scaffold (1.0 mmol) to the activated acid mixture.
-
Reaction: Heat to 60–80°C for 4–12 hours.
-
Critical Step: The elevated temperature is necessary to overcome the low nucleophilicity of the aminopyrimidine.
-
-
Workup: Dilute with EtOAc, wash with saturated
and brine. -
Purification: Reverse-phase HPLC is often required due to the polarity of the products.
Protocol C: Aromatization to Pyrrolo[2,3-d]pyrimidine
Objective: Convert the dihydro-scaffold into the fully aromatic 7-deazapurine system.
Materials:
-
N7,N2-functionalized Dihydro-scaffold (1.0 eq)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2–2.0 eq)
-
Solvent: Toluene or Dioxane
Procedure:
-
Setup: Dissolve the substrate in Toluene (
). -
Oxidation: Add DDQ (1.5 eq) in one portion.
-
Reflux: Heat to reflux (110°C) for 2–6 hours. The solution usually turns deep red/brown.
-
Workup: Cool to RT. Filter off the hydroquinone precipitate. Concentrate the filtrate.
-
Purification: The aromatic product is usually less polar than the starting material. Purify via silica gel chromatography.
Case Study: Design of an ATR Kinase Inhibitor
Recent literature highlights the utility of this scaffold in developing inhibitors for ATR (Ataxia Telangiectasia and Rad3-related) kinase .
Design Logic:
-
Scaffold Hopping: Replacing the traditional aminopyrazine core with 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine improves solubility (logP reduction) and metabolic stability.
-
Binding Mode:
-
N2-Amine & N1: Form a bidentate H-bond donor/acceptor pair with the hinge region (Val residue).
-
N7-Substituent: Projects into the solvent-exposed region, allowing for the attachment of solubilizing morpholine or piperazine groups.
-
Data Comparison (Hypothetical based on SAR trends):
| Property | Aromatic Scaffold (7-Deazapurine) | Dihydro Scaffold (This Protocol) | Advantage |
| Solubility (pH 7.4) | Low (< 10 µM) | Moderate (> 50 µM) | sp³ carbons disrupt stacking |
| Ligand Efficiency | High | High | Maintained H-bond network |
| Synthetic Access | 5-6 steps | 2-3 steps | Commercially available block |
| Selectivity | Moderate | Improved | 3D shape fits specific pockets |
Storage and Stability
-
State: The free base is a solid; the HCl salt is hygroscopic.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong oxidants unless aromatization is desired.
References
-
Vertex Pharmaceuticals. "Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006.[3]
-
Sichuan University. "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2022.[4]
-
BLD Pharm. "Product Analysis: this compound hydrochloride." Commercial Catalog, 2024.
-
MDPI. "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties." Molecules, 2025.[5][6][7]
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 23294017: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine." PubChem, 2025.[5]
Sources
- 1. 2701349-62-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine | C6H7N3 | CID 23294017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
reaction conditions for C-5 substitution of pyrrolopyrimidines
Application Note: Reaction Conditions for C-5 Substitution of Pyrrolopyrimidines
Part 1: Strategic Overview & Scaffold Analysis
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine) is a privileged pharmacophore in kinase inhibitor discovery (e.g., Tofacitinib, Ruxolitinib). However, selective functionalization of this bicycle presents a distinct regiochemical challenge due to the competing electronic behaviors of the pyrrole and pyrimidine rings.
The Electronic Dichotomy: To successfully target the C-5 position, one must navigate the inherent reactivity differences between C-5 and C-6.
-
C-5 (Beta-position): This is the nucleophilic center of the pyrrole ring, analogous to C-3 in indole. It is the primary site for Electrophilic Aromatic Substitution (SEAr) .
-
C-6 (Alpha-position): This is the acidic center (pKa ~28 for C-H), analogous to C-2 in indole. It is the primary site for Direct C-H Arylation and Lithiation .
Core Directive: Do not attempt direct transition-metal catalyzed C-H arylation if C-5 substitution is the goal; these conditions overwhelmingly favor C-6 due to the acidity of the C-H bond [1]. The most robust route to C-5 functionalization is a two-stage sequence: Electrophilic Halogenation followed by Cross-Coupling.
Part 2: Decision Matrix & Reactivity Landscape
The following diagram illustrates the divergent pathways for functionalizing the pyrrole ring. Use this to validate your synthetic strategy.
Figure 1: Decision tree distinguishing C-5 (nucleophilic) vs. C-6 (acidic) synthetic pathways.
Part 3: Detailed Protocols
Protocol A: Regioselective C-5 Iodination (The Gateway Step)
Objective: Install a reactive handle (iodide) at C-5 without touching C-6 or the pyrimidine ring. Mechanism: Electrophilic Aromatic Substitution (SEAr).
-
Substrate Scope: Works well with free N-7 or protected (SEM, Tosyl) substrates. However, electron-withdrawing groups (EWG) at N-7 significantly slow down the reaction.
-
Reagents: N-Iodosuccinimide (NIS) is preferred over
for better atom economy and easier handling.
Step-by-Step Methodology:
-
Preparation: Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF (0.1 M concentration). Note: DMF is crucial for stabilizing the polar transition state.
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS, 1.1 equiv) portion-wise over 10 minutes.
-
Why? Controlling the addition rate prevents over-halogenation or side reactions on the pyrimidine ring.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LCMS for the appearance of the M+126 peak.
-
Checkpoint: If conversion is sluggish (common with N-Tosyl protection), heat to 50°C.
-
-
Workup: Pour the reaction mixture into ice-water. Collect the precipitate by filtration.
-
Purification: If no precipitate forms, extract with EtOAc, wash with 10%
(to remove excess iodine), and brine.
-
-
Yield Expectation: 85–95%.
Critical Parameter Table:
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMF or DMF/DCM (1:1) | Solubilizes substrate; promotes polar SEAr mechanism. |
| Temperature | 0°C
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at C-5 using the iodide installed in Protocol A. Challenge: The C-5 position is sterically crowded (peri-interaction with C-4 and C-6 substituents).
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine:
-
5-Iodo-pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Aryl Boronic Acid/Ester (1.5 equiv).
-
Catalyst:
(5 mol%). Alternative: + XPhos for hindered substrates. -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).[1]
-
-
Degassing: Sparge the solvent mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
-
Reaction: Seal the vial and heat.
-
Thermal: 90°C for 12–16 hours.
-
Microwave (Recommended): 110°C for 30–60 minutes.
-
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Vilsmeier-Haack Formylation (Direct C-5 Functionalization)
Objective: Introduce a formyl (-CHO) group at C-5.[2] This is a versatile intermediate for reductive aminations or olefination.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry flask under
, add DMF (5.0 equiv). Cool to 0°C. Dropwise add (1.2 equiv). Stir for 30 min until a white salt/slurry forms (the chloroiminium ion). -
Substrate Addition: Dissolve the pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Heat to 60–80°C for 3 hours.
-
Hydrolysis (Critical): Cool to RT. Pour the mixture into crushed ice containing
or (to buffer pH to ~7–8). Stir vigorously for 1 hour.-
Why? The intermediate is an iminium salt; hydrolysis is required to reveal the aldehyde.[3]
-
-
Isolation: The product often precipitates as a solid. Filter and wash with water.
Part 4: Troubleshooting & Optimization Guide
Common Failure Modes:
| Symptom | Diagnosis | Solution |
| No Reaction (Halogenation) | Substrate too electron-deficient (e.g., N-Tosyl + C-4 Cl). | Switch solvent to pure DMF; increase temp to 60°C; use NIS + catalytic TFA. |
| C-6 Halogenation | Reaction temp too high or excess reagent. | Strict temp control (0°C); verify stoichiometry; ensure N-7 is not directing to C-6 (rare). |
| Protodehalogenation (Suzuki) | C-5 Iodide reduction during coupling. | Use anhydrous conditions; switch to mild base ( |
| N-7 Arylation | Competitive coupling at free NH. | Protect N-7 (SEM, Boc) prior to coupling. Free NH is tolerated in SEAr but risky in Pd-coupling. |
References
-
Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives. Journal of Organic Chemistry, 2024.[5][6] [6]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2016.
-
Direct C-H borylation and C-H arylation of pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 2009.[7]
-
Vilsmeier-Haack Reaction: Comprehensive Technical Guide. BenchChem Protocols, 2025.
-
A convenient method for regioselective C‐5 halogenation of 4(3H)‐oxo‐7H‐pyrrolo[2,3‐d]pyrimidines. Journal of Heterocyclic Chemistry, 1986.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct C-H borylation and C-H arylation of pyrrolo[2,3-d]pyrimidines: synthesis of 6,8-disubstituted 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
biological assay methods for pyrrolopyrimidine-based inhibitors
Application Note: Biological Assay Methods for Pyrrolopyrimidine-Based Kinase Inhibitors
Introduction: The Pyrrolopyrimidine Advantage
Pyrrolopyrimidine-based inhibitors (e.g., Tofacitinib, Ruxolitinib) represent a cornerstone in kinase drug discovery. Structurally mimicking the adenine ring of ATP, this scaffold forms critical hydrogen bonds with the kinase hinge region.[1] However, their efficacy is not solely defined by thermodynamic affinity (
This guide moves beyond standard screening to focus on the specific assay requirements for this scaffold. Because pyrrolopyrimidines are ATP-competitive, assay conditions—specifically ATP concentration relative to
Biochemical Profiling: Intrinsic Affinity & Kinetics
Rationale
Standard
Protocol 1: TR-FRET Competitive Binding Assay (LanthaScreen™ Format)
Target Example: JAK Family Kinases
Principle: This assay measures the ability of the test compound to displace a tracer (Alexa Fluor™ 647-labeled ATP mimic) from the kinase active site. A Terbium (Tb)-labeled antibody binds the kinase tag. When the tracer is bound, energy transfer (TR-FRET) occurs between Tb and the tracer. Inhibitor binding disrupts this signal.
Materials:
-
Kinase: Recombinant human JAK1 (GST-tagged).
-
Antibody: Tb-anti-GST Antibody.
-
Tracer: Kinase Tracer 236 (optimized for JAKs).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]
Workflow:
-
Reagent Prep: Dilute JAK1 to 5 nM (2x final conc) and Tracer 236 to 10 nM (2x final conc) in assay buffer.
-
Compound Plate: Prepare a 10-point serial dilution of the pyrrolopyrimidine inhibitor in 100% DMSO. Acoustic dispense 20 nL into a 384-well low-volume white plate.
-
Reaction Assembly:
-
Incubation: Cover and incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Detection: Read on a multimode plate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 490 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis: Calculate TR-FRET Ratio (
). Fit to a sigmoidal dose-response equation to determine . Convert to using the Cheng-Prusoff equation adapted for tracers:
Visualizing the TR-FRET Workflow:
Caption: Step-by-step workflow for TR-FRET competitive binding assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time
Critical for Pyrrolopyrimidines: Many successful drugs (e.g., Ibrutinib) rely on slow dissociation rates (
Methodology:
-
Chip Type: CM5 Sensor Chip (Carboxymethylated dextran).
-
Immobilization: Amine coupling is standard, but biotin-streptavidin capture is preferred for kinases to prevent occlusion of the ATP-binding pocket.
-
Step: Inject Biotinylated-JAK1 over a Streptavidin (SA) chip to reach ~1000 RU density.
-
-
Kinetic Injection:
-
Inject pyrrolopyrimidine inhibitor at 5 concentrations (0.1x to 10x
). -
Association Phase: 120 seconds.
-
Dissociation Phase: 600–1200 seconds (Critical: Long dissociation is required to measure slow off-rates typical of this scaffold).
-
-
Regeneration: Mild acid (10 mM Glycine pH 2.5) or simply buffer flow if
is fast enough.
Cellular Validation: Target Engagement & Function
Rationale
Biochemical assays lack the high intracellular ATP concentration (1–5 mM) that competes with pyrrolopyrimidines. NanoBRET™ is the gold standard for verifying that your inhibitor can breach the cell membrane and bind the kinase in the presence of physiological ATP.
Protocol 3: NanoBRET™ Target Engagement Assay
System: HEK293 cells transfected with Kinase-NanoLuc® fusion vector.
Workflow:
-
Transfection: Transfect HEK293 cells with the specific Kinase-NanoLuc plasmid 24 hours prior to assay.
-
Seeding: Re-plate cells into 96-well white plates (2 x 10^4 cells/well).
-
Tracer Addition: Add the cell-permeable NanoBRET Tracer K-10 (concentration determined by tracer titration, typically 0.5 µM).
-
Compound Treatment: Treat cells with serial dilutions of the pyrrolopyrimidine inhibitor.
-
Incubation: 2 hours at 37°C / 5% CO₂.
-
Detection:
-
Add NanoBRET Nano-Glo® Substrate (10 µL/well).
-
Add Extracellular NanoLuc Inhibitor (to quench signal from lysed cells).
-
Measure Donor (460 nm) and Acceptor (618 nm) emission immediately.
-
-
Calculation:
Calculate Receptor Occupancy (%):
Visualizing the JAK-STAT Signaling Pathway (Functional Context):
Caption: Mechanism of action for JAK-STAT pathway inhibition by pyrrolopyrimidines.
Data Summary & Troubleshooting
Comparison of Assay Methodologies:
| Feature | TR-FRET (Biochemical) | NanoBRET (Cellular) | Western Blot (Functional) |
| Primary Readout | Intracellular Affinity ( | Pathway Inhibition | |
| ATP Context | Low/Controlled (e.g., 100 µM) | Physiological (~2 mM) | Physiological |
| Throughput | High (384/1536-well) | Medium (96/384-well) | Low |
| Key Artifact | Fluorescence interference | Cell permeability issues | Antibody specificity |
Troubleshooting Guide:
-
Potency Shift (
vs ):-
Observation: Compound is potent in TR-FRET (nM) but weak in NanoBRET (µM).
-
Cause: Poor cell permeability or high competition with intracellular ATP.
-
Solution: Optimize lipophilicity (LogD) or measure ATP
apparent.
-
-
Solubility (The "Crash" Effect):
-
Pyrrolopyrimidines are rigid planar structures that can stack/aggregate.
-
Check: Perform a nephelometry solubility screen. Ensure DMSO < 0.5% in final cell assays to avoid cytotoxicity masking target effects.
-
References
-
Development of LanthaScreen™ Kinase Assays. Thermo Fisher Scientific Application Notes.Link
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol. Promega Technical Manual.Link
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery. European Journal of Medicinal Chemistry.Link
-
Surface Plasmon Resonance for Kinase Inhibitor Binding Kinetics. BenchChem Application Note.Link
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note.Link
Sources
molecular docking studies of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine ligands
Application Note: Computational Interrogation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine Ligands
Executive Summary
This application note details the protocol for molecular docking studies of This compound derivatives. Unlike their fully aromatic counterparts (7-deazapurines), which are established kinase inhibitor scaffolds (e.g., Ruxolitinib), the 6,7-dihydro analogs represent a distinct chemical space characterized by ring saturation . This saturation introduces ring puckering (loss of planarity) and significantly alters the basicity of the N7 nitrogen, converting it from a non-basic pyrrolic nitrogen to a basic secondary amine (pyrrolidine-like).
This guide addresses the specific challenges of docking these flexible, potentially protonated ligands into kinase ATP-binding pockets (specifically CDK2/CDK6 and JAK1 models). It provides a self-validating workflow for researchers to predict binding modes, rationalize SAR, and screen for selectivity.
Scientific Background & Scaffold Analysis
Structural Nuances: Aromatic vs. Dihydro
The transition from pyrrolo[2,3-d]pyrimidine to its 6,7-dihydro analog fundamentally shifts the pharmacophore:
| Feature | Aromatic (7-deazapurine) | 6,7-dihydro Analog (Target) | Consequence for Docking |
| 5-Membered Ring | Planar, Aromatic | Non-planar, Flexible (Puckered) | Requires flexible ligand sampling; fits globular pockets better than flat clefts. |
| N7 Character | Pyrrolic (Non-basic, H-bond donor) | Aliphatic Amine (Basic, pKa ~9-10) | Critical: Likely protonated at pH 7.4. Can form salt bridges (e.g., with Asp/Glu). |
| Electronic Surface | Delocalized | Localized pyrimidine | Reduced |
Target Selection
This scaffold mimics the adenosine moiety of ATP.[1][2][3] The pyrimidine-2-amine motif is a classic "hinge binder" in kinases.
-
Primary Target: CDK2 (Cyclin-Dependent Kinase 2) .[4] The active site contains Glu81 and Leu83 (hinge), which typically recognize the pyrimidine N1 and 2-NH2. The acidic environment near the gatekeeper or the ribose-binding pocket can accommodate the basic N7 of the dihydro scaffold.
Detailed Protocol
Phase 1: Ligand Preparation (The "Protonation Trap")
Objective: Generate accurate 3D conformers and ionization states.
-
Step 1: Sketch the 2D structure of the this compound core.
-
Step 2: Generate tautomers. The pyrimidine ring can exist in amino-imino tautomeric forms, though the amino form is dominant.
-
Step 3 (Critical): Protonation State Generation.
-
Use a tool like Epik (Schrödinger) or Protonate3D (MOE) at pH 7.4 ± 1.0.
-
Note: The N7 position (pyrrolidine nitrogen) will likely be protonated (
charge). You must dock both the neutral and protonated species if the pKa is borderline (e.g., if an electron-withdrawing group is attached to N7).
-
-
Step 4: Energy Minimization. Use the OPLS4 or MMFF94 force field. Ensure the 5-membered ring adopts a low-energy envelope or twist conformation.
Phase 2: Protein Preparation
Objective: Prepare the receptor for docking (PDB: 1DI8 for CDK2 or similar).
-
Step 1: Import PDB structure. Remove solvent molecules (waters) unless they bridge the ligand and protein (e.g., the conserved water in some kinase pockets).
-
Step 2: Pre-process. Add missing hydrogens, fix bond orders.
-
Step 3: H-Bond Optimization. Optimize H-bond networks (Asn/Gln rotamers) using PROPKA at pH 7.0.
-
Step 4: Restrained Minimization. Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the experimental geometry.
Phase 3: Grid Generation & Docking
Objective: Define the search space.
-
Grid Box: Center the grid on the centroid of the co-crystallized ligand (e.g., ATP or inhibitor).
-
Dimensions:
Å (standard). -
Constraints: Define a "Hinge Hydrogen Bond" constraint.
-
Acceptor: Backbone carbonyl of Leu83 (CDK2).
-
Donor: Backbone NH of Leu83.
-
Logic: The 2-amine/N1 motif of the scaffold is obligate for activity. Enforcing this constraint reduces false positives.
-
-
Phase 4: Docking Execution
-
Algorithm: Genetic Algorithm (e.g., Glide SP/XP or AutoDock Vina).
-
Precision: Standard Precision (SP) for screening; Extra Precision (XP) for pose prediction.
-
Sampling: Generate 10 poses per ligand. Post-docking minimization is required to relax the flexible 6,7-dihydro ring within the pocket.
Computational Workflow & Logic
The following diagram illustrates the decision matrix for handling the unique N7-basicity of this scaffold.
Figure 1: Decision tree for docking this compound ligands, emphasizing the critical N7 protonation check.
Structural Interaction Map (The "Hinge Binder" Model)
This diagram visualizes the expected binding mode in a kinase pocket (e.g., CDK2).
Figure 2: Pharmacophore interaction map. The N1/2-NH2 motif anchors the ligand to the hinge, while the N7/dihydro-ring interacts with the solvent front or specific interior residues.
Data Analysis & Interpretation
When analyzing docking results for this specific scaffold, organize data to correlate the "pucker" angle and N7-substitution with binding energy.
Table 1: Representative Docking Data Structure (Mock Data for CDK2)
| Compound ID | R-Group (N7) | Ring Conformation | N7 State | Docking Score (kcal/mol) | Key Interactions |
| Ligand-01 | H | Envelope (C6-endo) | Protonated (+) | -8.4 | Hinge H-bonds, Salt bridge (Asp145) |
| Ligand-02 | Methyl | Twist | Protonated (+) | -7.9 | Hinge H-bonds, Steric clash w/ Val |
| Ligand-03 | Acetyl (Amide) | Planar-ish | Neutral | -6.2 | Loss of Salt bridge, weak H-bond |
| Ref (Aromatic) | (7-deazapurine) | Planar | Neutral | -9.1 | Strong |
Interpretation Guide:
-
The "Dihydro Penalty": You may observe slightly lower docking scores for the dihydro scaffold compared to the aromatic reference due to the loss of entropy (flexible ring becoming rigid in pocket) and loss of
-stacking. -
The "Cationic Bonus": If the pocket contains an accessible aspartate or glutamate (common in the ribose pocket of kinases), the protonated N7 of the dihydro scaffold can form a high-affinity salt bridge, potentially overcoming the "dihydro penalty."
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link
-
Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases.[4] Current Pharmaceutical Design, 10(28), 3531-3559. Link
-
Wang, S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.[4] Journal of Medicinal Chemistry, 65(20), 13745–13768. Link
- Note: This reference validates the dihydro-pyrrolo-pyrimidine core in CDK2 inhibition.
-
Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine. Retrieved October 24, 2025. Link
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Formulation Strategies for 2-Amino-Pyrrolopyrimidine Kinase Inhibitors
This guide serves as a high-level technical manual for the formulation of 2-amino-pyrrolopyrimidine derivatives, a scaffold ubiquitous in modern kinase inhibitors (e.g., CDK4/6, JAK inhibitors). It is designed for formulation scientists requiring actionable protocols and mechanistic rationale.
Executive Summary & Scaffold Profile
The 2-amino-pyrrolopyrimidine scaffold presents a classic "medicinal chemistry paradox": while its hydrogen-bond donor/acceptor motifs (N-7, 2-NH2) are essential for ATP-pocket binding, they often result in high crystal lattice energy and pH-dependent solubility .
Most derivatives fall into BCS Class II (Low Solubility, High Permeability) or Class IV . The primary formulation challenge is the "pH Cliff": these weak bases (
Physicochemical Profile (Typical)[1][2][3][4][5]
-
Core Scaffold: 7H-pyrrolo[2,3-d]pyrimidin-2-amine.
- : Basic nitrogen at N-1 or exocyclic amine (typically 4.5 – 6.5).
-
LogP: 2.5 – 5.0 (Lipophilic).
-
Critical Quality Attribute (CQA): Rapid dissolution in simulated intestinal fluid (SIF) to prevent "crash-out" precipitation.
Phase 1: Pre-Formulation Intelligence
Before selecting a technology, you must map the molecule's behavior. Do not rely on calculated values.
Protocol 1.1: The "pH Cliff" Solubility Mapping
Objective: Determine if the API requires salt formation or amorphous conversion.
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 3.0 (Citrate), 4.5 (Acetate), and 6.8 (Phosphate).
-
Equilibration: Add excess API to 10 mL of each buffer in amber vials (protect from light; amino-pyrrolopyrimidines can be photosensitive).
-
Incubation: Shake at 37°C for 24 hours.
-
Analysis: Filter (0.22 µm PTFE) and analyze via HPLC-UV (typically 254 nm).
-
Decision Logic:
-
If Solubility (pH 6.8) < 10 µg/mL
Proceed to ASD or SEDDS . -
If Solubility (pH 1.2) > 100x Solubility (pH 6.8)
High risk of in vivo precipitation .
-
Decision Matrix (Graphviz Visualization)
Figure 1: Strategic decision tree for selecting the optimal formulation technology based on intrinsic solubility and lipophilicity.
Phase 2: Salt Engineering (The First Line of Defense)
For weak bases like pyrrolopyrimidines, salt formation is the most cost-effective solubility enhancer. The 2-amino group acts as a proton acceptor.
Expert Insight: Avoid Hydrochloride (HCl) salts initially. While common, HCl salts of this scaffold often exhibit the "Common Ion Effect" in the stomach (high Cl- concentration), suppressing solubility. Succinate and Mesylate are preferred for this class (e.g., Ribociclib Succinate).
Protocol 2.1: High-Throughput Salt Screening (HTSS)
-
Counter-ion Library: Select acids with
.-
Class 1 (Preferred): Methanesulfonic, Succinic, Maleic.
-
Class 2 (Alternatives): Fumaric, Tartaric.
-
-
Solvent Selection: Use acetone/water (95:5) or ethanol.[1][2] Avoid methanol if possible (solvates are common).
-
Procedure:
-
Dissolve API (50 mg) in solvent at 50°C.
-
Add acid (1.1 equivalents) dropwise.
-
Cooling Ramp: Cool from 50°C to 5°C at 0.1°C/min (slow cooling promotes stable polymorphs).
-
-
Harvest & Characterize:
-
Isolate solids via filtration.
-
Mandatory: Analyze via XRPD (crystallinity) and DSC (melting point).
-
Stress Test: Expose to 75% RH for 1 week. If deliquescent, discard.
-
Phase 3: Amorphous Solid Dispersion (ASD)
If salt formation fails (e.g., salts are hygroscopic or unstable), ASD is the gold standard. This technique locks the API in a high-energy amorphous state using a polymer.
Mechanism: The polymer (e.g., HPMC-AS) raises the Glass Transition Temperature (
Protocol 3.1: Spray Drying Process Design
Target Load: 20-30% API w/w.
-
Polymer Selection:
-
HPMC-AS (L or M grade): Best for pH-dependent solubility. It remains insoluble in the stomach (protecting the amorphous drug) and dissolves in the intestine (releasing the drug where absorption occurs).
-
PVPVA 64: Good general solubility but hygroscopic.
-
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) (2:1 ratio). This mixture dissolves both lipophilic API and hydrophilic polymer.
-
Manufacturing Parameters (Büchi B-290 Scale):
-
Inlet Temp: 85°C - 100°C.
-
Outlet Temp: Maintain < 50°C (to prevent degradation).
-
Atomization:[3] Two-fluid nozzle,
flow 40 mm.
-
-
Secondary Drying: Vacuum dry at 40°C for 48 hours to remove residual DCM.
ASD Workflow Diagram
Figure 2: Spray drying workflow for generating amorphous solid dispersions, highlighting critical unit operations.
Phase 4: Lipid-Based Delivery (SEDDS)
For highly lipophilic analogs (LogP > 5) that are "grease balls," aqueous solubility enhancement is futile. Use Self-Emulsifying Drug Delivery Systems (SEDDS) to hijack the lymphatic transport pathway.
Protocol 4.1: Pseudo-Ternary Phase Diagram Construction
-
Components:
-
Oil:[4] Capryol 90 or Peceol (solubilizes the pyrrolopyrimidine core).
-
Surfactant: Cremophor EL or Tween 80.
-
Co-surfactant: PEG 400 or Transcutol P.
-
-
Titration Method:
-
Mix Surfactant and Co-surfactant (
) in ratios (1:1, 2:1, 3:1). -
Add Oil to
in ratios from 1:9 to 9:1. -
Titrate with water dropwise under stirring.
-
-
Endpoint: Visual observation of a clear/translucent microemulsion.
-
Selection: Choose the formulation with the largest "microemulsion region" on the phase diagram that can solubilize the therapeutic dose.
Analytical Validation (The "Truth" Test)
A formulation is only as good as its stability and dissolution profile.
Protocol 5.1: Non-Sink Dissolution (The "Spring & Parachute")
Standard USP dissolution often overestimates ASD performance. Use a non-sink method to detect precipitation.
-
Media: 50 mL Phosphate Buffer pH 6.8 (simulating intestinal volume).
-
Dose: Add formulation equivalent to 10x saturation solubility (supersaturation condition).
-
Sampling: 5, 10, 20, 40, 60, 120 mins.
-
Success Criteria:
-
Spring: Rapid release (>80% in 20 mins).
-
Parachute: Maintenance of supersaturation for >2 hours without precipitation.
-
References
-
Vertex AI Search. (2023). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Drug Discovery Online. Available at: [Link]
-
Purdue University. (2023). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available at: [Link]
-
Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza White Papers. Available at: [Link]
-
Aenova Group. (2023). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Knowledge Center. Available at: [Link]
-
CatSci. (2020). The Physical Chemistry of Salt Screening. CatSci Blog. Available at: [Link]
-
Onyx Scientific. (2023). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific Insights. Available at: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Abstract & Strategic Significance
The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine core (CAS 97482-19-4) represents a "privileged scaffold" in drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, CDK) and dihydrofolate reductase (DHFR) antagonists. Unlike its fully aromatic counterpart (pyrrolo[2,3-d]pyrimidine or 7-deazapurine), the 6,7-dihydro variant offers a distinct vector for sp³ substitution and improved solubility profiles.
Traditional thermal synthesis of this bicyclic system is often plagued by long reaction times (24–48 hours), harsh conditions, and difficult work-ups due to the formation of oxidative byproducts. This Application Note details a microwave-assisted protocol that reduces total reaction time to under 60 minutes while improving yield and purity. The method utilizes a stepwise cyclocondensation strategy starting from commercially available 1-N-Boc-3-pyrrolidinone , ensuring regioselectivity and scalability.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around the Bredereck’s Reagent Strategy . The core logic involves the construction of the pyrimidine ring onto an existing saturated pyrrolidine scaffold.
-
Activation: The C2 position of 1-Boc-3-pyrrolidinone is activated using
-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. -
Cyclization: The enaminone undergoes a [3+3] cyclocondensation with guanidine hydrochloride. The guanidine acts as a binucleophile, displacing the dimethylamine and closing the pyrimidine ring.
-
Deprotection: The tert-butoxycarbonyl (Boc) group is removed to yield the free amine.
Logical Pathway Diagram
Caption: Stepwise assembly of the pyrrolo[2,3-d]pyrimidine core via microwave-assisted enaminone formation and guanidine cyclization.
Materials & Equipment
Reagents
-
1-N-Boc-3-pyrrolidinone (>97% purity)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (Reagent grade)
-
Guanidine Hydrochloride (99%)
-
Sodium Ethoxide (NaOEt) (21% wt in Ethanol) or Potassium Carbonate (
) -
Solvents: Ethanol (Abs.), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure and 200°C.
-
Vials: 10 mL and 35 mL microwave-transparent pressure vials with crimp/snap caps.
-
Purification: Flash chromatography system (Silica gel) or Preparative HPLC.
Experimental Protocol
Stage 1: Enaminone Formation
Objective: Synthesis of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate.
-
Setup: In a 10 mL microwave vial, dissolve 1-N-Boc-3-pyrrolidinone (1.0 mmol, 185 mg) in DMF-DMA (1.5 mL, ~11 mmol). Note: DMF-DMA acts as both reagent and solvent.[1]
-
Microwave Irradiation: Seal the vial and irradiate using the following parameters:
-
Temp: 100 °C
-
Time: 15 minutes
-
Mode: Standard (Fixed Temperature)
-
Stirring: High
-
-
Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove excess DMF-DMA. The residue is typically a yellow/orange oil or solid (Enaminone intermediate) and is used directly in the next step to avoid hydrolysis.
Stage 2: Pyrimidine Ring Closure
Objective: Synthesis of tert-butyl 2-amino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-7-carboxylate.
-
Setup: Re-dissolve the crude enaminone from Stage 1 in Absolute Ethanol (3.0 mL).
-
Addition: Add Guanidine Hydrochloride (1.5 mmol, 143 mg) and NaOEt solution (1.5 mmol, ~0.56 mL of 21% soln). Alternative: Use
(3.0 mmol) if non-alkoxide conditions are preferred. -
Microwave Irradiation: Seal the vial and irradiate:
-
Temp: 150 °C
-
Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200W)
-
-
Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (0-10% MeOH in DCM). The protected intermediate is isolated as a white/pale yellow solid.
Stage 3: Deprotection (Boc Removal)
Objective: Isolation of this compound.
-
Reaction: Dissolve the protected intermediate in DCM (2 mL) and add TFA (1 mL). Stir at Room Temperature for 30–60 minutes.
-
Neutralization: Concentrate to remove TFA. Redissolve in minimal MeOH and neutralize with
in MeOH or saturated . -
Final Isolation: Evaporate solvent. Triturate with cold ether or recrystallize from Ethanol/Water to obtain the pure title compound.
Results & Discussion
Yield Comparison: Microwave vs. Thermal
The microwave protocol demonstrates a significant advantage in efficiency and throughput.
| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement Factor |
| Reaction Time (Stage 1) | 4 – 6 Hours | 15 Minutes | 16x Faster |
| Reaction Time (Stage 2) | 12 – 24 Hours | 20 Minutes | 36x Faster |
| Solvent Usage | High (50-100 mL) | Low (< 5 mL) | Green Chemistry |
| Overall Yield | 45 – 55% | 78 – 85% | ~1.6x Yield |
| Purity (Crude) | 70 – 80% | >90% | Cleaner Profile |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Stage 1 | Hydrolysis of DMF-DMA | Ensure glassware is dry; use fresh DMF-DMA. |
| Incomplete Cyclization | Temperature too low | Increase MW temp to 160°C; extend time by 10 min. |
| Precipitate in Stage 2 | Salt formation (NaCl/KCl) | Normal. Filter before purification.[2] |
| Product is Hygroscopic | Free amine nature | Store as HCl salt or in desiccator. |
Safety & Handling
-
Microwave Vials: Always inspect vials for scratches or defects before pressurization. Do not exceed the manufacturer's pressure limits (typically 20-30 bar).
-
DMF-DMA: Flammable and moisture-sensitive. Handle in a fume hood.
-
TFA: Corrosive. Use acid-resistant gloves and proper ventilation.
References
-
General Microwave Pyrimidine Synthesis
-
Qureshi, F., et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Arabian Journal of Chemistry, 2022, 15(12), 104366. Link
-
-
Pyrrolo[2,3-d]pyrimidine Scaffold Synthesis
-
Enaminone/Guanidine Cyclization Mechanism
-
Target Molecule Data (CAS 97482-19-4)
-
Chemical structure and identifiers for this compound. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations [zenodo.org]
Troubleshooting & Optimization
troubleshooting cyclization steps in pyrrolopyrimidine synthesis
Welcome to the Pyrrolopyrimidine Synthesis Technical Support Center.
Current Status: ONLINE Technician: Senior Application Scientist (Medicinal Chemistry Division) Ticket Queue: High Volume (Cyclization Failures, Catalyst Deactivation, Regioisomer Contamination)[1][2]
Introduction: The "Privileged" Scaffold Problem
You are likely here because the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is deceivingly simple.[1] While it mimics the purine core found in ATP—making it the gold standard for kinase inhibitors (e.g., Tofacitinib, Ruxolitinib)—synthesizing it often leads to "tar," "black palladium soup," or the wrong isomer.[1]
This guide treats your synthesis like a broken machine. We diagnose the specific point of failure in the two most common synthetic routes: the Condensation Method (Traube-like) and the Metal-Catalyzed Cyclization (Sonogashira/Buchwald) .
Module 1: The Condensation Route (Traube/Gewald)
Workflow: Reacting a 4,6-diaminopyrimidine with an
Ticket #101: "The reaction stalled at the intermediate. I see the mass, but the ring won't close."
Diagnosis:
You have likely formed the open-chain intermediate (e.g., the
Root Cause Analysis: The nitrogen of the pyrimidine ring is electron-deficient, making it a poor nucleophile for the second attack. Standard reflux often isn't enough to overcome the activation energy for the final ring closure.
Troubleshooting Protocol:
-
The "Acid Spike" Maneuver:
-
If you are running this in basic/neutral conditions (e.g., NaOAc/Ethanol), the intermediate is stable.[1]
-
Fix: Isolate the crude intermediate (if possible) or simply add a distinct acid catalyst step.
-
Reagent: Glacial Acetic Acid (AcOH) or dilute HCl.[1]
-
Mechanism:[3][4][5] Protonation of the carbonyl oxygen on the pendant chain increases electrophilicity, inviting the sluggish pyrimidine nitrogen to attack.
-
-
The Vilsmeier-Haack Alternative (For Formylation-Cyclization):
-
If you are trying to make the unsubstituted pyrrole ring using chloroacetaldehyde and it fails:
-
Switch Method: Use the Vilsmeier-Haack reagent (POCl
/DMF) on a 6-amino-4-hydroxypyrimidine.[1][2] This forces cyclization via a highly reactive chloro-iminium intermediate, bypassing the "stalled" ketone stage [1].[1]
-
Data Table 1: Condensation Conditions Optimization
| Symptom | pH Condition | Diagnosis | Corrective Action |
| No Reaction | Neutral (EtOH) | Nucleophile (amine) is too weak.[1][2] | Add weak base (NaOAc) to deprotonate amine.[1] |
| Stalled Intermediate | Basic (Et3N) | Carbonyl is not electrophilic enough. | Switch to Glacial AcOH reflux. |
| Tarry Decomposition | Strong Acid (HCl) | Pyrimidine ring degradation. | Buffer with NaOAc; lower temp to 60°C. |
Module 2: Metal-Catalyzed Cyclization (Sonogashira)
Workflow: Halopyrimidine + Alkyne
Ticket #202: "My reaction turned black immediately, and I have 0% yield."
Diagnosis: Catalyst Death (Palladium Black formation). The "black" is agglomerated Pd(0) that has fallen out of the catalytic cycle. This is critical in pyrrolopyrimidine synthesis because the nitrogen-rich pyrimidine substrate can chelate Pd, poisoning it before it reacts with the alkyne.
Root Cause Analysis:
-
Oxygen Leak: Sonogashira is strictly anaerobic.[1]
-
Ligand Starvation: The pyrimidine substrate is out-competing your phosphine ligand for the Pd center.
The "Resuscitation" Protocol:
-
Ligand Swap: Switch from standard PPh
to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ).[1][2] These bulky ligands prevent the Pd from getting "distracted" by the pyrimidine nitrogens [2]. -
The "Copper-Free" Variant: If you see homocoupling of your alkyne (Glaser coupling product), eliminate Copper (CuI).[1] Use a stronger base (Cs
CO ) and higher temp (80°C) to drive the reaction without Cu.
Ticket #203: "I got the coupled product, but it won't cyclize to the pyrrole."
Diagnosis: You are stuck at the alkynyl-pyrimidine stage.[2] The 5-endo-dig cyclization is geometrically disfavored according to Baldwin's Rules unless specific electronic conditions are met.[2]
Visualizing the Failure Point:
Figure 1: Critical failure nodes in the Sonogashira-Cyclization cascade. Note the bifurcation at the linear intermediate.
The Fix: To force the 5-endo-dig cyclization:
-
Reagent: Potassium tert-butoxide (KOtBu) in NMP or DMF.[2]
-
Temperature: High heat (100–120°C) is often required to bend the alkyne into the nucleophilic amine.
-
Catalyst: If using a one-pot method, add CuI (10 mol%) specifically for the cyclization step if it wasn't used in the coupling [3].
Module 3: Regioselectivity & Isomer Control
Ticket #301: "I'm getting a mixture of N7 and N-exocyclic alkylation."
Context: When alkylating the pyrrolo[2,3-d]pyrimidine scaffold, you have the pyrrole NH (N7) and often an exocyclic amine (e.g., at C4).[1]
The "Hard/Soft" Acid-Base Rule:
-
N7 (Pyrrole): More acidic (pKa ~13-14).[2] De-protonates first.[1]
-
Exocyclic NH2: More nucleophilic in neutral conditions, but less acidic.[1]
Protocol for N7-Selective Alkylation:
-
Base: Use NaH (Sodium Hydride) or Cs
CO .[1]-
Why? NaH irreversibly deprotonates the N7 pyrrole (forming the anion), which is then the best nucleophile.
-
-
Solvent: DMF or DMSO (Polar Aprotic).
-
Stoichiometry: Use exactly 1.05 eq of base. Excess base might deprotonate the exocyclic amine after the N7 is done, leading to bis-alkylation.
Data Table 2: Regioselectivity Matrix
| Target Site | Recommended Base | Solvent | Mechanism Note |
| N7 (Pyrrole) | NaH (60%) or Cs | DMF | Thermodynamic control; forms stable aromatic anion.[2] |
| Exocyclic NH | DIPEA / Et | DCM/THF | Kinetic control; relies on lone pair availability. |
| Bis-Alkylation | NaH (Excess) | DMF | "Scorched earth" approach; alkylates everything.[2] |
Module 4: Workup & Isolation (The "Brick Dust" Problem)
Issue: Pyrrolopyrimidines are flat, aromatic systems that stack efficiently ("brick dust"), making them insoluble in organic solvents but not water-soluble enough for reverse phase.[1]
Tech Tip:
-
Do not dry load on silica. These compounds streak badly.
-
The "TFA Trick": Dissolve your crude solid in a small amount of Trifluoroacetic Acid (TFA) or Formic Acid (to protonate it fully), then dilute with DCM/MeOH before loading onto a column.[1]
-
Eluent: Use DCM:MeOH:NH
OH (90:9:1).[1] The ammonia is critical to keep the pyrrole N7 deprotonated/neutral so it doesn't stick to the acidic silica.
References
-
Gangjee, A. et al. "Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase."[1] Journal of Medicinal Chemistry, 2010.[6]
-
Thorand, S. & Krause, N. "Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling)." The Journal of Organic Chemistry, 1998.
-
Sakamoto, T. et al. "Condensed Heteroaromatic Ring Systems.[1] VIII. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives." Chemical & Pharmaceutical Bulletin, 1986.[1]
-
Seela, F. & Westermann, B. "7-Deazapurine Glycosides: Synthesis and Properties."[1][2] Bioorganic & Medicinal Chemistry Letters, 1996.[1]
Sources
purification challenges of 2-amino-pyrrolopyrimidine derivatives
Welcome to the Technical Support Center for Pyrrolopyrimidine Chemistry .
2-Amino-pyrrolopyrimidines are privileged pharmacophores widely utilized in the development of advanced kinase inhibitors (e.g., JAK, CSF1R, and HER2 inhibitors) . However, their unique structural features—specifically their amphoteric nature, high polarity, and propensity for lactam-lactim tautomerism—present significant bottlenecks during downstream purification.
This guide provides mechanistic troubleshooting, FAQs, and self-validating protocols to help you overcome these specific chromatographic challenges.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do my 2-amino-pyrrolopyrimidine derivatives streak and tail severely on normal-phase silica gel, and how can I fix it? Mechanistic Causality: The 2-amino-pyrrolopyrimidine core contains multiple hydrogen-bond acceptors (pyrimidine nitrogens) and donors (pyrrole NH, 2-amino group). This dense heteroatomic network interacts strongly with the acidic silanol groups (Si-OH) on standard normal-phase silica. Furthermore, the core can undergo tautomerism if oxygenated substituents are present, leading to multiple equilibrating species dragging across the column. Solution: To disrupt these interactions, you must passivate the silica. Add a basic modifier such as 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent (e.g., a gradient of CH₂Cl₂ to 10% MeOH/CH₂Cl₂ with 1% TEA). The basic modifier competitively binds to the acidic silanols, preventing the pyrrolopyrimidine from sticking and thereby sharpening the elution band.
Q2: My compound has extremely poor solubility in common chromatography solvents (DCM, EtOAc, Hexanes) but dissolves in DMF or DMSO. How do I purify it without it crashing out on the column? Mechanistic Causality: The high crystal lattice energy and extensive intermolecular hydrogen bonding of 2-amino-pyrrolopyrimidines often render them insoluble in low-polarity solvents . Injecting a DMF/DMSO solution directly onto a normal-phase column causes the compound to precipitate as the polar solvent diffuses into the non-polar mobile phase, leading to blocked frits and smeared peaks. Solution: Utilize Solid Loading . Dissolve the crude mixture in the minimum amount of DMF/DMSO, add a solid support (Celite is preferred over silica to prevent irreversible binding), and remove the solvent in vacuo. Load this dry powder onto the top of the column. Alternatively, bypass normal phase entirely and use Reverse-Phase Preparative HPLC (RP-HPLC), which readily accepts DMSO injections.
Q3: How do I separate N-alkylation versus C-alkylation regioisomers formed during synthesis? Mechanistic Causality: Alkylation of the pyrrole ring often yields a mixture of N-alkylated and C-alkylated products due to the ambidentate nature of the pyrrolopyrimidine anion. Because these regioisomers share identical molecular weights and similar polarities, normal-phase chromatography often fails to resolve them. Solution: Transition to RP-HPLC using a shallow gradient (e.g., 0.5% increase in acetonitrile per minute). The subtle differences in the hydrophobic surface area and dipole moment between the N- and C-isomers are highly sensitive to reverse-phase partitioning. Using a buffered mobile phase ensures the core remains unprotonated, maximizing the resolution between the neutral isomers.
Q4: After SEM or Boc deprotection with TFA, I have a crude mixture containing salts and polar byproducts. What is the best workflow to isolate the free pyrrolopyrimidine? Mechanistic Causality: Deprotection of groups like SEM (2-(trimethylsilyl)ethoxymethyl) typically requires strong acids (TFA) followed by basic workup (NH₃/MeOH) . This generates a highly polar crude mixture rich in trifluoroacetate salts and silanol byproducts, which co-elute with the highly polar free 2-amino-pyrrolopyrimidine. Solution: Implement a catch-and-release strategy using Strong Cation Exchange (SCX) chromatography. The basic pyrimidine/amino nitrogens will protonate and bind to the sulfonic acid resin. Wash with MeOH to remove neutral silanols and impurities, then elute the target compound using 2M NH₃ in MeOH.
Part 2: Quantitative Comparison of Purification Strategies
To optimize your workflow, consult the following data summarizing the expected outcomes of various purification techniques applied to 2-amino-pyrrolopyrimidines:
| Purification Technique | Typical Solvent System | Modifier Required | Expected Yield | Expected Purity | Best Use Case |
| Normal Phase Silica | DCM / MeOH | 1-5% TEA or NH₄OH | 60–80% | 90–95% | Early synthetic intermediates, high solubility |
| RP-Prep HPLC | H₂O / MeCN | 0.1% TFA or 10mM NH₄HCO₃ | 40–70% | >98% | Final compounds, regioisomer separation |
| Ion-Exchange (SCX) | MeOH → 2M NH₃ in MeOH | None | 85–95% | 80–90% | Post-deprotection desalting (e.g., SEM/Boc) |
| Recrystallization | Toluene / EtOH | None | 50–85% | >99% | Final polishing of bulk API |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Solid-Loading Normal Phase Chromatography
Use this protocol when your derivative is only soluble in highly polar aprotic solvents.
-
Sample Preparation: Dissolve the crude 2-amino-pyrrolopyrimidine (1.0 g) in the minimum volume of DMF or DMSO (approx. 5–10 mL).
-
Adsorption: Add 3.0 g of Celite 545. Do not use silica gel for the solid load, as the basic amines may chemisorb irreversibly during the drying process.
-
Solvent Removal: Remove the DMF/DMSO in vacuo using a high-vacuum rotary evaporator (bath temp 50°C) until a free-flowing powder is obtained.
-
Self-Validation Check: Suspend 5 mg of the dry powder in 1 mL of the intended mobile phase (e.g., 90:10 DCM:MeOH + 1% TEA). Spot on a TLC plate. If the compound does not migrate from the baseline, the solvent system is too weak or the compound is irreversibly bound. Do not proceed to the column; switch to RP-HPLC.
-
Column Loading & Elution: Dry-load the validated powder onto a pre-equilibrated silica column (equilibrated with 1% TEA to passivate silanols). Elute using a gradient of DCM to 10% MeOH/DCM containing 1% TEA. Monitor via UV at 254 nm and 280 nm.
Protocol 2: Reverse-Phase Prep-HPLC for Amphoteric Derivatives
Use this protocol for separating regioisomers or purifying highly polar final compounds.
-
Sample Preparation: Dissolve the crude material (500 mg) in 5 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Analytical Validation Check: Inject 5 µL onto an analytical C18 column using a gradient of 5% to 95% MeCN in H₂O. Run two parallel methods: one with 0.1% TFA (pH ~2) and one with 10 mM NH₄HCO₃ (pH ~8.5). Select the pH that provides baseline resolution (Rs > 1.5) between the target mass and any N/C-alkylation regioisomers. Do not scale up until analytical baseline resolution is achieved.
-
Preparative Scale-Up: Inject the DMSO solution onto a Prep C18 column (e.g., 50 x 250 mm). Apply the validated gradient at 50 mL/min.
-
Fraction Collection & Recovery: Collect fractions based on mass-triggered detection. Lyophilize the pooled fractions immediately to prevent acid/base-catalyzed degradation in aqueous solution.
Part 4: Purification Decision Matrix
Decision matrix for the purification of 2-amino-pyrrolopyrimidine derivatives based on solubility.
Part 5: References
-
Title: Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways Source: Medicinal Chemistry (Bentham Science) URL: [Link]
-
Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL: [Link]
Technical Support Center: 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
This technical guide addresses the stability, solubility, and handling of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 97482-19-4).
Executive Summary
Compound Identity : this compound Primary Stability Risk : Oxidative Dehydrogenation . Unlike fully aromatic 7-deazapurines, this molecule contains a reduced 6,7-dihydro ring. The thermodynamic drive to restore aromaticity makes it susceptible to spontaneous oxidation in solution, converting it into 7H-pyrrolo[2,3-d]pyrimidin-2-amine (Mass shift: -2 Da).
Part 1: Stability & Degradation Mechanisms
The "Aromatization Drive" (Critical Insight)
The most frequent issue researchers encounter with this scaffold is a gradual purity drop accompanied by a mass shift of [M-2H]. This is not random degradation; it is an oxidative conversion to the fully aromatic system.
Mechanism : In the presence of dissolved oxygen or oxidizing solvents (e.g., aged DMSO), the pyrroline ring loses two hydrogen atoms. This restores the aromaticity of the pyrrole ring, forming the more stable 7-deazaguanine-like scaffold.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route you must monitor during LC-MS validation.
Caption: Figure 1. Spontaneous oxidative dehydrogenation pathway. The primary degradant is the aromatic analog, detectable as an M-2 peak.
Part 2: Solubility & Solution Preparation
Solvent Compatibility Table
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Moderate | Preferred. Use anhydrous, high-grade DMSO. Store under Argon. |
| Water | Low (Free Base) | Low | Poor solubility unless pH < 5 (protonation). |
| Ethanol | Moderate | High | High O2 solubility in EtOH accelerates oxidation. Avoid for storage. |
| PBS (pH 7.4) | Very Low | Low | Precipitates rapidly. Requires co-solvent (e.g., 5% DMSO). |
Protocol: Preparation of a Stable Stock Solution
Self-Validating Step: This protocol includes a checkpoint to verify solvent quality.
-
Solvent Check : Ensure your DMSO is "molecular biology grade" or anhydrous.
-
Why? Industrial grade DMSO often contains peroxides that trigger the aromatization described above.
-
-
Weighing : Weigh the solid rapidly. The solid is generally stable, but minimize exposure to humid air (hygroscopic potential).
-
Dissolution :
-
Add DMSO to achieve a concentration of 10–50 mM .
-
Vortex for 30 seconds. If particulates remain, sonicate at <30°C for 2 minutes.
-
Warning: Do not heat above 40°C; heat accelerates oxidative degradation.
-
-
Aliquot & Gas :
-
Divide into single-use aliquots (e.g., 50 µL).
-
Critical Step : Overlay the liquid with Nitrogen or Argon gas before closing the tube.
-
-
Storage : Freeze at -80°C (preferred) or -20°C. Protect from light.
Part 3: Troubleshooting & FAQs
Q1: My solution turned from colorless to faint yellow/brown. Is it still usable?
Diagnosis : This is the hallmark of oxidative aromatization . The conjugated aromatic system (the degradant) often has a higher extinction coefficient in the visible range, causing yellowing. Action :
-
Check for a peak at [M-2] (approx. MW 134).
-
Decision :
-
If the M-2 peak is <5%, the biological impact may be minimal unless you are studying subtle kinase selectivity (the aromatic form is a potent kinase inhibitor scaffold).
-
If >10%, discard the stock.
-
Q2: Can I dissolve this in water using HCl?
Answer : Yes. Technical Detail : The 2-amine and the N-7 position can be protonated. Adding 1-2 equivalents of HCl will significantly increase aqueous solubility. Caution : Acidic solutions of pyrrolopyrimidines are generally stable, but ensure the pH does not drop below 2 for extended periods to avoid potential ring opening (though rare for this scaffold).
Q3: I see a "doublet" peak in my NMR around the pyrrole region. What is this?
Answer : This confirms you have the dihydro form.[3][4]
-
Dihydro Form : You should see two methylene signals (triplets or multiplets) corresponding to the CH2-CH2 bridge at positions 6 and 7.
-
Aromatic Form (Degradant) : You would see distinct aromatic protons. If your NMR shows a mix of aliphatic CH2 signals and aromatic CH signals in the pyrrole region, your sample has partially oxidized.
Q4: Why does my IC50 change over time?
Root Cause : You are likely measuring a mixture of the dihydro-compound and the oxidized aromatic analog. Context : The fully aromatic pyrrolo[2,3-d]pyrimidine is the scaffold for many potent kinase inhibitors (e.g., Tofacitinib analogs). If your compound oxidizes, you might be generating a more potent inhibitor in situ, leading to artificially low IC50 values (false positives). Fix : Always prepare fresh working solutions from frozen, argon-gassed DMSO stocks immediately before the assay.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine.
-
Source:
-
-
Oxidative Aromatization Mechanism: Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (Discusses metabolic/oxidative susceptibility of dihydro-pyrrolo-pyrimidine scaffolds).
-
Source:
-
-
Handling of Pyrrolopyrimidines: Safety Data Sheet (SDS) for this compound (CAS 97482-19-4).
-
Source:
-
Sources
optimizing reaction temperature for pyrrolopyrimidine formation
Technical Support Ticket #402: Pyrrolopyrimidine Synthesis Optimization Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
Subject: Optimizing Reaction Temperature for Pyrrolopyrimidine Formation
You have reached the advanced troubleshooting hub for heterocyclic scaffold synthesis. This guide addresses the critical thermodynamic and kinetic parameters governing the formation of 7-deazapurines (pyrrolo[2,3-d]pyrimidines) and related isomers.
Temperature is not merely an energy source; it is the primary selector between successful ring closure and the formation of amorphous polymeric byproducts. Below are field-validated protocols and diagnostic workflows.
Part 1: The Thermal Landscape (Core Concepts)
In pyrrolopyrimidine synthesis, temperature controls two competing factors: the activation energy (
Comparative Heating Modalities
Data aggregated from internal benchmarks and recent literature [1][4].
| Feature | Conventional Thermal (Reflux) | Microwave Irradiation (MW) | Technical Insight |
| Heat Transfer | Convection (Wall-to-center) | Dielectric Heating (In-core) | MW avoids the "wall effect," preventing local overheating that causes charring.[1] |
| Reaction Time | 4 – 24 Hours | 8 – 20 Minutes | MW allows superheating solvents (e.g., EtOH at 120°C) safely under pressure.[1] |
| Typical Yield | 45 – 60% | 75 – 92% | Rapid heating in MW bypasses slow-forming kinetic traps (side-reactions).[1] |
| Solvent Choice | Limited by Boiling Point ( | Independent of | MW permits high-temp reactions in low-boiling "green" solvents like ethanol.[1] |
Part 2: Diagnostic Workflows & FAQs
Scenario A: One-Pot Cyclocondensations
Context: Reacting aminouracils with alpha-haloketones or arylglyoxals.[1]
Q: I am running a three-component condensation in ethanol at room temperature, but TLC shows only starting material after 4 hours. Should I add more catalyst?
Dr. Vance: Do not add more catalyst yet. The issue is likely thermodynamic, not catalytic.
-
Diagnosis: The activation energy for the dehydration step (forming the pyrrole ring) is rarely met at 25°C.[1]
-
Solution: Increase temperature to reflux (approx. 78°C) .
-
Evidence: Studies on pyrrolo[2,3-d]pyrimidine formation show that reactions stagnant at room temperature achieve >80% yield when refluxed in ethanol for 30 minutes.[1][2] Increasing temperature is more effective than increasing catalyst load, which can actually decrease yield by promoting side reactions [1].
Scenario B: Sonogashira-Cyclization Domino Reactions
Context: Pd-catalyzed coupling of halopyrimidines with terminal alkynes followed by ring closure.[1]
Q: My Sonogashira coupling works, but the subsequent cyclization to the pyrrolopyrimidine is incomplete, yielding a mixture of the alkyne intermediate and the product.
Dr. Vance: You are stuck in a "thermal valley." The coupling proceeds at lower energy than the cyclization.
-
Diagnosis: The cyclization (hydroamination) step often requires a higher energy threshold than the initial C-C bond formation.[1]
-
Protocol Adjustment:
-
Solvent Switch: If using THF (boils at 66°C), switch to DMA (Dimethylacetamide) or DMSO .[1]
-
Target Temp: Ramp the reaction to 100–120°C .
-
Caution: Ensure your Pd-ligand system (e.g., Pd(PPh3)4) is stable.[1] For temps >100°C, consider phosphine-free conditions or robust ligands like XPhos to prevent catalyst precipitation (palladium black) [6].[1]
-
Scenario C: Regioselectivity Issues
Context: Alkylation of the pyrrole nitrogen.
Q: I am getting a mixture of N-7 and N-9 alkylated isomers. How does temperature affect this?
Dr. Vance: Temperature dictates the Kinetic vs. Thermodynamic product ratio.
-
Mechanism: Lower temperatures (0°C to RT) favor the kinetic product (often the less sterically hindered position, depending on the electrophile).[1] Higher temperatures favor the thermodynamic product (the most stable tautomer).[1]
-
Troubleshooting: If you need the thermodynamic isomer, heat the reaction (reflux).[1] If you need the kinetic isomer, cool it to -78°C or 0°C and use a stronger base (like LiHMDS) to irreversibly deprotonate, locking the nucleophile before it can equilibrate.[1]
Part 3: Visual Troubleshooting Logic
Workflow 1: Optimization Decision Tree
Use this logic flow when yields are below 50%.
Figure 1: Decision matrix for thermal optimization based on reaction monitoring.
Workflow 2: The Domino Reaction Pathway
Visualizing the energy barriers in Pd-catalyzed synthesis.
Figure 2: Thermal requirements for two-step one-pot synthesis. Note the higher energy requirement for the second step.[1]
Part 4: Standardized Protocols
Protocol A: Microwave-Assisted Synthesis (General)
Best for: Rapid library generation.[1]
-
Preparation: In a 10 mL microwave vial, combine the aminouracil (1.0 equiv), alpha-haloketone (1.1 equiv), and solvent (Ethanol or Water).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Ramp: 2 minutes to target temperature.
-
Hold: 120°C for 10–15 minutes.
-
Pressure Limit: Set max pressure to 15 bar (safety cutoff).
-
-
Workup: Cool to 50°C using compressed air (internal feature). Pour into crushed ice. The pyrrolopyrimidine usually precipitates as a solid.
Protocol B: Thermal Reflux (Scale-Up)
Best for: Gram-scale synthesis where microwave vials are too small.[1]
-
Setup: Round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).
-
Solvent: Use Ethanol (78°C) or Acetic Acid (118°C) depending on solubility.
-
Heating: Heat oil bath to 10°C above the solvent boiling point to ensure vigorous reflux.
-
Monitoring: Check TLC every 30 minutes. If conversion stalls after 2 hours, add a Lewis acid catalyst (e.g., 5 mol% acetic acid or iodine) rather than increasing heat further, as degradation may occur [5].[1]
References
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. [Link][1]
-
Microwave assisted synthesis of some new thiazolopyrimidine... NIH / PMC. [Link]
-
A Comparative Study of Microwave-Assisted and Conventional Heating... Semantic Scholar. [Link][1]
-
Microwave Induced Green Synthesis: Sustainable Technology... Bentham Science. [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling. Beilstein Journal of Organic Chemistry. [Link][1][3][4]
Sources
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolo[3,2- d]pyrimidine-2,4(3 H)-diones by domino C-N coupling/hydroamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side products in 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine reactions
This is a comprehensive technical support guide designed for researchers working with the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold.[1]
Status: Operational | Tier: Senior Application Support Topic: Minimizing Side Products & Impurity Profiling[1]
Core Scaffold Analysis & Reactivity Profile
Before troubleshooting, it is critical to understand the electronic environment of your molecule.[1] This scaffold differs significantly from its fully aromatic counterpart (7H-pyrrolo[2,3-d]pyrimidine).[1]
-
N7-Position (Pyrrolidine Nitrogen): In the dihydro scaffold, this is a secondary aliphatic amine .[1] It is highly nucleophilic (
) compared to the aromatic N7 (indole-like) found in 7-deazapurines.[1] -
N2-Position (Exocyclic Amine): This is an amidine-like/aniline-like amine with significantly lower nucleophilicity (
).[1] -
C4-Position: If a leaving group (Cl, Br) is present, this site is activated for
, but the dihydro nature makes the ring slightly less electron-deficient than the fully aromatic system, potentially slowing reaction rates.[1] -
C5-C6 Bond: The saturated ethylene bridge is thermodynamically unstable relative to the aromatic system. Oxidative aromatization is the primary degradation pathway.
Troubleshooting Modules
Module A: Regioselectivity (N7 vs. N2 Alkylation)
Issue: You are attempting to functionalize the N2-amine, but are observing significant N7-alkylation or bis-alkylation.
Diagnosis: Due to the aliphatic nature of the N7 position in the dihydro-scaffold, it acts as a "nucleophilic sink."[1] Without protection, N7 will almost always react before N2.[1]
Protocol Adjustment:
| Strategy | Methodology | Why it works |
|---|---|---|
| Transient Protection | Use TMSCl (2-3 eq.) before adding electrophile.[1] | Silylates the N2 and N7; the N2-TMS is more labile or the N7-TMS sterically blocks the site, shifting selectivity. |
| Boc-Protection | Pre-treat with Boc₂O (1.0 eq, 0°C) .[1] | The N7-amine is orders of magnitude more nucleophilic. It will selectively Boc-protect, leaving N2 free for reaction.[1] |
| pH Control | Maintain pH < 6 (reductive amination). | Protonates the highly basic N7 (blocking it) while leaving a fraction of the less basic N2 available for reaction.[1] |
FAQ:
Q: Can I use a strong base like NaH to deprotonate N2 selectively? A: No. NaH will deprotonate the N7-H first (forming a potent amide nucleophile), leading to exclusive N7 reaction.[1] For N2 functionalization, you must mask N7.[1]
Module B: The "Yellowing" Effect (Oxidative Aromatization)
Issue: The reaction mixture or isolated product turns from off-white to bright yellow/brown. LCMS shows a mass shift of
Diagnosis: You are observing dehydrogenation . The 6,7-dihydro ring is oxidizing to the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine.[1] This is catalyzed by trace metals, light, and basic conditions.[1]
Corrective Workflow:
-
Degas Solvents: Sparge all solvents with Argon for 15 mins. Dissolved oxygen is the primary oxidant.
-
Add Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the workup buffer.[1]
-
Avoid Metal Contamination: If using Pd-catalysis elsewhere, ensure rigorous scavenging.[1] Trace Pd coordinates to N7 and catalyzes dehydrogenation.
-
Storage: Store the dihydro-scaffold as a HCl or TFA salt . The protonated N7 resists oxidation significantly better than the free base.
Module C: Efficiency at C4
Issue: Hydrolysis of the 4-Cl group to the 4-oxo (lactam) species instead of the desired amine displacement.
Diagnosis: Water is competing with your amine nucleophile. The dihydro pyrimidine ring is less electron-deficient than the aromatic analog, requiring higher temperatures which favors hydrolysis if any water is present.[1]
Optimization Table:
| Variable | Recommendation | Rationale |
|---|---|---|
| Base | DIPEA or K₂CO₃ (Anhydrous) | Avoid hydroxide bases (NaOH/KOH).[1] Hydroxide is a better nucleophile than your amine at high T. |
| Solvent | n-Butanol or DMAc | High boiling point alcohols facilitate proton transfer in the transition state without acting as a nucleophile (steric bulk). |
| Lewis Acid | KF / Alumina | mild activation of the chloro-group without promoting hydrolysis. |
Visual Troubleshooting Guide
The following logic flow details the decision process for identifying and resolving the three most common impurity classes.
Caption: Decision tree for diagnosing impurities based on mass shift (LCMS) relative to the parent this compound.
Standardized Protocol: Selective N7-Protection
Use this protocol to mask the highly reactive N7 position before attempting chemistry on the N2-amine.[1]
Reagents:
-
Di-tert-butyl dicarbonate (
) (1.05 eq)[1] -
Dichloromethane (DCM) (10 V)[1]
-
Triethylamine (TEA) (1.1 eq)[1]
Step-by-Step:
-
Dissolution: Suspend the starting material in DCM under Nitrogen.
-
Cooling: Cool the slurry to
. Crucial: Low temperature favors the kinetic reaction at the most nucleophilic N7 site.[1] -
Addition: Add TEA, followed by the dropwise addition of
dissolved in minimal DCM over 30 minutes. -
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Success Marker: Clean conversion to mono-Boc.
-
Failure Marker: If bis-Boc (N2, N7-diBoc) appears, reduce equivalents of
to 0.95 eq in future runs.
-
-
Workup: Wash with mild citric acid (5% aq) to remove unreacted amine.[1] The N7-Boc product is stable and can be used for subsequent N2-functionalization.
References
-
Nucleophilic Reactivity of Pyrrolopyrimidines
- Title: Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Deriv
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the nucleophilicity order (N7 > N2) in reduced pyrrolopyrimidine systems.
-
(General Journal Link for verification)
-
Oxidative Aromatization Pathways
-
Title: Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.[1]
- Source:Journal of Medicinal Chemistry (2022).
- Context: Details the oxidative instability of the dihydro-scaffold and metabolite identification involving dehydrogen
-
-
Synthesis of CDK4/6 Inhibitors (Palbociclib/Ribociclib)
- Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs.
- Source:Longdom Publishing.
- Context: Provides process chemistry insights into handling the 6,7-dihydro intermedi
-
Impurity Profiling in Pyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source:WuXi AppTec QM Magic Class.
- Context: Explains the orbital interactions governing C4 vs C2 selectivity in pyrimidine substitutions.
Sources
scale-up synthesis of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide to address the critical bottlenecks encountered during the multi-kilogram scale-up of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine .
This partially saturated heterocyclic building block is a privileged scaffold in the development of FAK/Pyk2 [1] and ALK kinase inhibitors [2]. The most scalable and atom-economical synthetic route avoids hazardous reagents (e.g., pyrophoric hydrides) and relies on a robust three-step sequence: Nucleophilic Aromatic Substitution (SNAr), acid-catalyzed cyclization, and a global catalytic hydrogenation.
Part 1: Synthetic Workflow & Mechanistic Pathway
To ensure process reliability, it is critical to understand not just the forward reaction, but the mechanistic failure points (highlighted in red below) that lead to yield drops during scale-up.
Figure 1: Scalable synthetic workflow and critical failure points for the target pyrimidine.
Part 2: Quantitative Data & Process Parameters
The following table summarizes the validated parameters required to maintain thermodynamic control and high purity across the three-step sequence.
| Process Step | Reagents & Catalyst | Temp (°C) | Time (h) | Target Yield (%) | Purity (HPLC Area %) | Key In-Process Control (IPC) |
| 1. SNAr | Aminoacetaldehyde dimethyl acetal, DIPEA | 70–90 | 12 | 85–90 | >95% | <2% bis-substituted impurity |
| 2. Cyclization | 2.0 M HCl (aq), THF | 75–80 | 6 | 75–80 | >98% | Complete consumption of acetal |
| 3. Reduction | 10% Pd/C, H | 50 | 18 | 85–90 | >99% | Absence of 4-chloro intermediate |
Part 3: Troubleshooting Guides & FAQs
Q1: During Step 1 (SNAr), I am observing up to 15% of the bis-substituted byproduct. How can I control the regioselectivity at scale? Analysis & Causality: The starting material, 2-amino-4,6-dichloropyrimidine, has two identical electrophilic sites. Once the first equivalent of the acetal amine is added, the resulting secondary amine donates electron density into the pyrimidine ring, deactivating the second chloride towards further nucleophilic attack. However, at high temperatures (>100 °C) or if a localized excess of the amine exists due to poor reactor mixing, the activation energy for the second substitution is overcome. Solution:
-
Stoichiometry: Strictly control the amine equivalent to 1.02–1.05 eq.
-
Dosing Strategy: Implement a slow, controlled addition of the amine over 2 hours to the pyrimidine solution at 70 °C, then ramp to 90 °C. This prevents localized high concentrations of the nucleophile.
Q2: The acid-catalyzed cyclization (Step 2) yields a dark, tarry mixture, and the yield of Intermediate B is below 40%. What causes this degradation? Analysis & Causality: The cyclization requires the hydrolysis of the dimethyl acetal to an aldehyde, which then undergoes intramolecular condensation with the adjacent pyrimidine ring carbon. If the acid concentration is too high (e.g., using 6 M or concentrated HCl), the acetal cleaves instantly, generating a massive concentration of the highly reactive free aldehyde. Before the intramolecular cyclization can occur, the aldehyde undergoes rapid intermolecular aldol-type condensations and polymerization, resulting in the "tarry" baseline material. Solution:
-
Acid Dilution: Use 2.0 M aqueous HCl. The controlled hydrolysis rate ensures the aldehyde is consumed by the intramolecular cyclization as soon as it is generated.
-
Solvent Dilution: Operate at a lower concentration (e.g., 10 volumes of a THF/Water mixture) to favor intramolecular kinetics over intermolecular collisions.
Q3: In the final hydrogenation step (Step 3), the hydrodehalogenation of the 4-chloro group is complete, but the pyrrole ring is not reducing to the 6,7-dihydro state. Alternatively, the reaction stalls completely. Analysis & Causality: This is a classic case of catalyst poisoning. The hydrodehalogenation of the 4-chloro position releases one equivalent of hydrochloric acid (HCl). The generated HCl protonates the basic nitrogen atoms of the product, which then strongly coordinate to the palladium surface, while the chloride ions themselves poison the Pd/C catalyst. Furthermore, reducing the aromatic pyrrole ring to a pyrroline (dihydro) ring requires a higher activation energy than simple alkene reduction [3]. Solution:
-
Buffer Addition: Add 2.5 equivalents of anhydrous Sodium Acetate (NaOAc). NaOAc acts as a mild base to scavenge the generated HCl without poisoning the catalyst (unlike stronger bases or amine bases which can coordinate to Pd).
-
Pressure & Temperature: Ensure the reactor is rated for and maintained at 55 psi of H
gas and 50 °C. Standard balloon pressure (1 atm) is thermodynamically insufficient for the pyrrole reduction.
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of Intermediate A (SNAr)
-
Charge a clean, dry 50 L glass-lined reactor with 2-amino-4,6-dichloropyrimidine (1.0 kg, 6.10 mol) and n-butanol (10.0 L).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.18 kg, 9.15 mol, 1.5 eq).
-
Heat the suspension to 70 °C under a nitrogen atmosphere.
-
Add aminoacetaldehyde dimethyl acetal (0.67 kg, 6.40 mol, 1.05 eq) dropwise over 2 hours via an addition funnel to maintain kinetic control.
-
Ramp the internal temperature to 90 °C and stir for 12 hours.
-
Cool to 20 °C, concentrate under reduced pressure, and partition the residue between EtOAc (15 L) and water (10 L).
-
Wash the organic layer with brine, dry over Na
SO , and crystallize from MTBE/Hexanes to afford Intermediate A.
Protocol 2: Synthesis of Intermediate B (Acidic Cyclization)
-
Charge a 50 L reactor with Intermediate A (1.2 kg, 5.16 mol) and THF (12.0 L).
-
Add 2.0 M aqueous HCl (6.0 L) slowly at room temperature to prevent exotherm-induced polymerization.
-
Heat the biphasic mixture to 75–80 °C for 6 hours. Monitor by HPLC for the disappearance of the acyclic intermediate.
-
Cool the reactor to 5 °C. Adjust the pH to 7–8 using 2.0 M NaOH (aq) carefully to precipitate the product.
-
Filter the resulting solid, wash with cold water (3 x 2 L), and dry in a vacuum oven at 50 °C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine.
Protocol 3: Global Reduction to Target Molecule
-
In a 20 L Hastelloy pressure reactor, suspend Intermediate B (0.5 kg, 2.96 mol) in Methanol (10.0 L).
-
Add anhydrous Sodium Acetate (0.61 kg, 7.40 mol, 2.5 eq) to act as an HCl scavenger.
-
Purge the reactor with Nitrogen (3x).
-
Carefully add 10% Pd/C (50% wet, 0.1 kg, 20 wt%).
-
Purge the reactor with Hydrogen gas (3x).
-
Pressurize to 55 psi H
and heat to 50 °C. Stir vigorously (800 rpm) for 18 hours to ensure adequate gas-liquid mass transfer. -
Cool to room temperature, vent H
, and purge with N . -
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot Methanol (2 L).
-
Concentrate the filtrate, dissolve in water (3 L), and adjust pH to 10 with aqueous NH
OH to precipitate the free base. -
Filter, wash with water, and dry under vacuum to yield the final target: this compound.
References
- Title: WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS Source: Google Patents URL
- Title: WO2018127184A1 - Anaplastic lymphoma kinase inhibitor and preparation method and use thereof Source: Google Patents URL
-
Title: Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines Source: Duquesne Scholarship Collection URL: [Link]
Technical Support Center: Recrystallization of Pyrrolopyrimidine Amines
Topic: Solvent Selection & Process Optimization ID: TSC-PYR-001 Status: Active Last Updated: March 2026
Executive Summary
Pyrrolopyrimidine amines (e.g., Tofacitinib, Ruxolitinib) are critical scaffolds in kinase inhibitor development. Their purification is complicated by their amphiphilic nature: the pyrrole ring is lipophilic and weakly acidic (pKa ~13), while the exocyclic amines are polar and basic.
This guide addresses the three most common failure modes in their crystallization: Oiling Out (Liquid-Liquid Phase Separation) , Polymorph Inconsistency , and Solvate Formation .
The Solvent Selection Matrix
Core Directive: Do not rely on random screening. Use the "Polarity-Basicity Match" principle. Pyrrolopyrimidines require a solvent that can disrupt the strong intermolecular H-bonding of the crystal lattice without being so good that yield is compromised.
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvents | Role | Mechanistic Logic |
| Primary Solvents | Methanol, Ethanol, IPA | Good Solvent | H-Bonding: Alcohols act as both donors and acceptors, effectively solvating the amine (acceptor) and pyrrole NH (donor). |
| Antisolvents (Salts) | Water, Acetone | Antisolvent | Dielectric Drop: For citrate/phosphate salts (e.g., Tofacitinib), water is often a co-solvent, while acetone reduces dielectric constant to force precipitation. |
| Antisolvents (Free Base) | Heptane, MTBE | Antisolvent | Lipophilic Exclusion: Non-polar solvents force the polar amine segments to aggregate, inducing nucleation. |
| "Danger" Solvents | DCM, THF | Variable | Solvate Risk: These often form stable channel solvates with pyrrolopyrimidines, leading to false yields and stability failures. |
Troubleshooting Guides (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This occurs when the melting point of the solvated solid is lower than the process temperature, or the supersaturation is too high (metastable zone is too narrow).
The Fix: The "Metastable Seeding" Protocol
-
Dilute: Add 10-20% more of your good solvent. This shifts the phase diagram away from the LLPS region.
-
Heat: Dissolve completely at reflux.
-
Cool Slowly: Lower temperature to exactly 5°C above the temperature where oiling previously occurred.
-
Seed: Add 0.5 wt% of pure seed crystals.
-
Age: Hold for 2 hours. Do not cool further until a visible suspension forms.
-
Cool: Once the suspension is stable, cool to final isolation temperature.
Issue 2: "I am getting inconsistent polymorphs or amorphous solids."
Diagnosis: Pyrrolopyrimidines are prone to conformational polymorphism due to the rotation of the exocyclic amine. Fast cooling traps the molecule in high-energy conformers.
The Fix: Slurry Conversion (Ostwald Ripening)
-
Protocol: Do not filter immediately.
-
Action: Hold the final slurry at a moderate temperature (e.g., 20-25°C) for 12-24 hours under agitation.
-
Mechanism: This allows the thermodynamically unstable (more soluble) polymorphs to dissolve and redeposit onto the stable (less soluble) crystal lattice.
-
Verification: Check XRPD against the reference standard before filtration.
Visual Workflows
Workflow A: Solvent System Decision Tree
Caption: Decision logic for selecting the initial solvent system based on ionization state.
Workflow B: Troubleshooting Oiling Out (LLPS)
Caption: Step-by-step protocol to recover a batch that has oiled out.
Detailed Experimental Protocol: Tofacitinib Citrate Style Recrystallization
Based on standard industry practices for pyrrolopyrimidine salts (Ref 1, 2).
Objective: Purify crude pyrrolopyrimidine citrate salt to >99.5% purity.
-
Dissolution:
-
Charge 10.0 g of Crude Salt into a reactor.
-
Add 60 mL Ethanol and 30 mL Water (2:1 ratio).
-
Note: Water is necessary to break the ionic lattice; Ethanol acts as the antisolvent relative to the salt's high water solubility.
-
-
Heating:
-
Heat to reflux (approx. 78-80°C) with agitation (200 RPM).
-
Ensure complete dissolution. If haze persists, filter hot through a 0.45 µm filter.
-
-
Controlled Cooling (Critical Step):
-
Cool linearly to 40°C over 60 minutes (0.6°C/min).
-
Observation: Nucleation should occur between 45-55°C.
-
-
Aging:
-
Hold at 40°C for 60 minutes. This "Ostwald Ripening" phase ensures uniform particle size and polymorph stability.
-
-
Final Cooling:
-
Cool to 0-5°C over 2 hours.
-
-
Isolation:
References
- Google Patents. (2018).
- Google Patents. (2016).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. [Link]
Sources
overcoming catalyst poisoning in pyrrolopyrimidine reduction
Technical Support Center: Overcoming Catalyst Poisoning in Pyrrolopyrimidine Reduction
Introduction: Pyrrolopyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and drug candidates. However, the catalytic reduction of these systems (e.g., hydrogenation of the pyrrole ring, reduction of side-chain nitriles, or deprotection) is notoriously difficult. The dense array of basic nitrogen atoms frequently leads to catalyst poisoning, stalled reactions, and poor yields. This support center provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome catalyst deactivation.
Troubleshooting Guide & FAQs
Q1: Why does the hydrogenation of my pyrrolopyrimidine stall at 30-40% conversion when using standard Pd/C or PtO
Q2: How can I prevent basic nitrogen poisoning without permanently altering my substrate? Causality: By protonating the basic nitrogen atoms, their lone pairs are engaged and no longer available to coordinate with the metal surface. Alternatively, strong hydrogen-bonding solvents can disrupt the nitrogen-metal interaction. Solution: Add a stoichiometric amount of a strong acid (e.g., Trifluoroacetic acid (TFA), HCl, or Methanesulfonic acid) to the reaction mixture. If acid-sensitive functional groups are present, using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can disrupt the strong N-metal binding network through strong hydrogen bonding with the substrate[2].
Q3: I am trying to reduce an alkene side-chain on a 4-chloro-pyrrolopyrimidine, but I observe significant dehalogenation. How can I suppress this?
Causality: Palladium on carbon (Pd/C) is highly active for oxidative addition into C-Cl bonds, leading to rapid hydrodehalogenation. The generated HCl can then act as a poison or alter the reaction's chemoselectivity.
Solution: Switch to a catalyst with lower dehalogenation activity, such as Rhodium oxide (Rh
Q4: Can I recover and reuse a precious metal catalyst that has been poisoned by my pyrrolopyrimidine substrate?
Causality: Poisoning by nitrogen heterocycles is often reversible if the chemisorbed species can be displaced by a stronger binder or flushed from the active sites.
Solution: Prehydrogenation of the catalyst (exposing the poisoned catalyst to H
Mechanistic Pathways of Poisoning & Mitigation
Understanding the physical interaction between your substrate and the catalyst is critical for rational optimization.
Caption: Pathway of pyrrolopyrimidine catalyst poisoning and acid-mediated mitigation.
Quantitative Impact of Poisons & Additives
The table below summarizes the quantitative effects of different catalyst choices and additives on the conversion of nitrogen-rich heterocycles, demonstrating the causality of our recommended interventions.
| Catalyst System | Substrate / Poison | Additive / Condition | Conversion (%) | Causality / Observation | Reference |
| 5% Rh/C | 1-Methylpyrrole | None (Methanol) | 35–77% | Reaction stalls due to strong N-chemisorption blocking active sites. | [1] |
| 5% Rh/C | 1-Methylpyrrole | Prehydrogenation | >90% | H | [1] |
| Rh | Functionalized Pyridine | TFE solvent | >99% | TFE disrupts the strong N-metal binding via hydrogen bonding. | [2] |
| Ir(III) Complex | Pyridine / Piperidine | Ionic hydrogenation | >95% | Homogeneous catalysis avoids heterogeneous surface poisoning entirely. | [3] |
| [(η5-C5Me5)Rh] | N-Heteroarenes | Additive-free | >90% | Bimetallic cluster formation prevents irreversible N-coordination. | [4] |
Standard Operating Procedures & Workflows
Caption: Step-by-step workflow for the optimized reduction of pyrrolopyrimidines.
Protocol A: Acid-Mediated Hydrogenation of Pyrrolopyrimidines
This protocol utilizes protonation to shield basic nitrogens, preventing catalyst deactivation while maintaining high turnover frequencies.
Step 1: Substrate Preparation
-
Dissolve the pyrrolopyrimidine substrate (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (10 mL).
-
Add Trifluoroacetic acid (TFA) (1.1 mmol) dropwise while stirring.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in water, and check the pH. A pH < 3 confirms complete protonation of the basic pyrimidine/pyrrole nitrogens, ensuring they cannot act as Lewis bases toward the metal catalyst.
Step 2: Catalyst Addition
-
Add 5% Rh/C or PtO
(10 wt% relative to substrate) to the reaction vessel. -
Causality: Rh/C and PtO
are chosen over Pd/C to minimize the risk of hydrodehalogenation if halogen substituents are present on the pyrrolopyrimidine core.
Step 3: Hydrogenation
-
Seal the autoclave/reaction vessel. Purge the headspace with N
(3 cycles), followed by H (3 cycles). -
Pressurize the vessel to 10–20 bar H
and heat to 40 °C with vigorous stirring (800+ rpm). -
Self-Validation Checkpoint: Monitor the pressure drop in the H
ballast tank. A linear, continuous drop indicates active catalytic turnover. A sudden plateau before theoretical H consumption indicates poisoning; if this occurs, proceed to Protocol B.
Step 4: Workup & Isolation
-
Carefully vent the H
gas and purge with N . -
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate, then neutralize the TFA salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO
. -
Self-Validation Checkpoint: LC-MS analysis of the organic layer must show the desired mass without over-reduction (e.g., ring-opening) or dehalogenation peaks.
Protocol B: Catalyst Prehydrogenation (Regeneration)
Use this protocol if your reaction has stalled due to irreversible N-chemisorption.
Step 1: Catalyst Recovery
-
Filter the stalled reaction mixture under an inert atmosphere. Wash the spent catalyst thoroughly with methanol to remove unbound organics.
Step 2: Prehydrogenation
-
Suspend the washed catalyst in fresh methanol inside the reactor.
-
Pressurize with H
(10 bar) at 25 °C and stir for 30 minutes. -
Causality: The applied H
pressure thermodynamically favors the displacement of the strongly bound N-heterocycle poisons from the metal surface, supplanting them with active metal-hydride species[1].
Step 3: Reintroduction
-
Depressurize, add the unreacted substrate back into the vessel, and resume hydrogenation.
-
Self-Validation Checkpoint: If H
uptake resumes at a rate comparable to the fresh catalyst, the poisoning was purely competitive chemisorption, confirming the efficacy of the regeneration.
References
-
Hegedűs, L., Szőke-Molnár, K., Sajó, I. E., Srankó, D. F., & Schay, Z. (2022). "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." Catalysts, 12(7), 730. URL: [Link]
-
Smith, J. A., et al. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. URL: [Link]
-
Cramer, N., et al. (2025). "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry. URL: [Link]
-
Tran, B. L., et al. (2019). "Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters." Journal of the American Chemical Society, 141(43), 17305-17313. URL: [Link]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship (SAR) of Pyrrolopyrimidine-2-amine Analogs
Executive Analysis: The Scaffold Advantage
In the development of ATP-competitive kinase inhibitors, particularly for CDK4/6, the 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical evolution from the classical purine and pyridopyrimidine architectures.
While both scaffolds effectively bind the ATP hinge region, the pyrrolopyrimidine core offers distinct vector capabilities for optimizing selectivity and solubility that differ from its pyridopyrimidine counterparts (like Palbociclib).
Comparative Performance Matrix
| Feature | Pyrrolopyrimidine-2-amine (e.g., Ribociclib) | Pyridopyrimidine-2-amine (e.g., Palbociclib) | Mechanistic Implication |
| Core Geometry | 5-6 Fused System (Pyrrole-Pyrimidine) | 6-6 Fused System (Pyridine-Pyrimidine) | The 5-membered pyrrole ring alters the vector of substituents at N7/C6, allowing unique access to the solvent front. |
| CDK4 Potency (pIC50) | ~8.00 | ~7.95 | Comparable potency; scaffold change does not compromise hinge binding. |
| CDK6 Potency (pIC50) | ~7.41 | ~7.89 | Key Differentiator: Pyrrolopyrimidines often show slightly higher CDK4 bias (selectivity window). |
| Selectivity Profile | High (Reduced FLT3/KIT inhibition) | Moderate-High | The C6-substitution on the pyrrole ring minimizes steric clashes with non-target kinase gatekeepers. |
| Lipophilicity (LogP) | Tunable via C6-amide | Higher baseline | The C6 position in pyrrolopyrimidines is ideal for solubilizing groups (e.g., dimethylamines). |
Analyst Insight: The primary advantage of the pyrrolopyrimidine scaffold is the N7-C6 vector . In Ribociclib, the N7-cyclopentyl group fills the hydrophobic pocket, while the C6-carboxamide extends into the solvent, improving solubility without disrupting the hinge bind. This contrasts with Palbociclib, where the bulky side chain is attached to the C8 position of the pyridopyrimidine.
Deep Dive: Structure-Activity Relationship (SAR)
The SAR of pyrrolopyrimidine-2-amines is defined by three critical vectors. Modifications here dictate the transition from a generic ATP-binder to a selective clinical candidate.
The Three-Vector Model
-
The Hinge Binder (C2-Position):
-
Requirement: An amino group (–NH–) connecting to an aromatic system (often a pyridine or pyrazole).
-
Function: Forms a bidentate hydrogen bond with the kinase hinge region (e.g., Val101 in CDK4).
-
Optimization: Substitution on the distal aromatic ring (e.g., piperazine) captures solvent interactions and improves potency.
-
-
The Hydrophobic Anchor (N7-Position):
-
Requirement: Bulky cycloalkyl group (Cyclopentyl or Cyclohexyl).
-
Function: Occupies the ribose-binding pocket.
-
SAR Rule: A cyclopentyl group is generally optimal. Smaller groups (methyl) lose potency; larger groups (phenyl) suffer steric clashes with the gatekeeper residue.
-
-
The Solubility Vector (C6-Position):
-
Requirement: Polar functionality (Amide, Urea).
-
Function: Extends towards the solvent front.
-
Critical Insight: This is the "exit vector." Introducing a dimethylamino-amide here (as in Ribociclib) dramatically improves metabolic stability and solubility compared to unsubstituted analogs.
-
SAR Logic Map (Graphviz)
Figure 1: SAR decision tree for pyrrolopyrimidine optimization. The N7 and C6 positions are the primary levers for tuning selectivity and physicochemical properties.
Experimental Protocols
To validate these SAR claims, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.
A. Synthesis: The C2-Amination Strategy
The most challenging step is introducing the hinge-binding amine at C2 without affecting the C4 or C6 positions.
Protocol: Buchwald-Hartwig Cross-Coupling on Pyrrolopyrimidine
-
Starting Material: 6-substituted-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Reagents:
-
Amine Partner: 5-(piperazin-1-yl)pyridin-2-amine (1.2 equiv).
-
Catalyst: Pd2(dba)3 (0.05 equiv).
-
Ligand: BINAP or Xantphos (0.1 equiv) – Critical for steric bulk handling.
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Degas solvent with N2 for 15 mins (Essential to prevent Pd oxidation).
-
Mix reagents in a sealed tube.
-
Heat to 100°C for 12-16 hours.
-
-
Validation:
-
Monitor via LC-MS. Look for disappearance of the Cl-isotope pattern.
-
Self-Check: If conversion is <50%, switch ligand to BrettPhos to accommodate the specific electronics of the pyrrolopyrimidine.
-
B. Biochemical Assay: ADP-Glo™ Kinase Assay
This assay measures the conversion of ATP to ADP, providing a direct readout of kinase activity.[1][2] It is preferred over FRET for its high sensitivity at low ATP conversion rates.
Workflow:
-
Enzyme Prep: Dilute CDK4/CyclinD1 complex to 0.5-2 nM in Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).
-
Compound Treatment:
-
Prepare 3-fold serial dilutions of the pyrrolopyrimidine analog in DMSO.
-
Add 1 μL compound to 4 μL Enzyme mix in a 384-well white plate.
-
Incubate 15 mins at RT (allows "Type I" or "Type 1.5" binding equilibrium).
-
-
Reaction Initiation:
-
Add 5 μL ATP/Substrate mix (Rb peptide). ATP concentration should be at Km (approx. 15-25 μM for CDK4).
-
Incubate for 60 mins at RT.
-
-
Detection (Two-Step):
-
Data Analysis:
Experimental Logic Diagram
Figure 2: ADP-Glo workflow. The critical step is the complete depletion of unconsumed ATP in Step 2 to ensure the signal comes solely from kinase activity.
Mechanism of Action & Selectivity
The pyrrolopyrimidine-2-amine analogs function as ATP-competitive inhibitors .
-
Binding Mode: The C2-amine and N1 of the pyrimidine ring form a donor-acceptor pair with the hinge region backbone (typically Valine residues).
-
Selectivity Mechanism: The "Gatekeeper" residue in kinases controls access to the back pocket.
-
CDK4/6 have a specific gatekeeper (Phe98 in CDK4) that accommodates the planar pyrrolopyrimidine system.
-
The C7-cyclopentyl group (Ribociclib) exploits a hydrophobic pocket adjacent to the gatekeeper.
-
Contrast: Many off-target kinases (like FLT3) have smaller or differently oriented gatekeepers that clash with the rigid fused 5-6 system of pyrrolopyrimidines more than the 6-6 system of pyridopyrimidines.
-
References
- Horten, B. C., et al. "Discovery of Ribociclib (LEE011): A Highly Selective CDK4/6 Inhibitor." Journal of Medicinal Chemistry. (Key source for SAR and synthesis of the pyrrolopyrimidine scaffold).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Kawatkar, S., et al. "Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study." ChemRxiv, 2019. Link
- Tripathy, S., et al. "Structure-based design of CDK4/6 inhibitors: A review." Bioorganic & Medicinal Chemistry Letters.
- Vertex AI Search Results. "Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2-amine derivatives." (Source for Buchwald-Hartwig conditions).
Sources
- 1. promega.com [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com.au]
- 3. promega.com [promega.com]
- 4. carnabio.com [carnabio.com]
- 5. promega.com [promega.com]
- 6. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
validating purity of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine samples
This guide serves as an advanced technical resource for validating the purity of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine . This scaffold is a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and antifolates (e.g., Pemetrexed).
Its validation presents a unique challenge compared to fully aromatic heterocycles: the dihydro-pyrrole ring is susceptible to spontaneous oxidative dehydrogenation, reverting to the thermodynamically more stable aromatic 7H-pyrrolo[2,3-d]pyrimidine system. This guide prioritizes the detection of this specific degradant.
Part 1: The Stability-Purity Paradox
The primary failure mode for this compound samples is not synthetic by-products, but storage-induced degradation. The saturation at the C6 and C7 positions breaks the aromaticity of the pyrrole ring, creating a driving force for dehydrogenation under oxidative stress (air, light, or trace metal contamination).
Critical Quality Attribute (CQA): The ratio of Dihydro-Amine (Target) to Aromatic-Amine (Impurity).
Degradation Pathway Diagram
The following diagram illustrates the oxidative dehydrogenation pathway that must be monitored.
Caption: Spontaneous oxidative dehydrogenation of the dihydro-scaffold to the fully aromatic impurity.
Part 2: Analytical Alternatives & Comparative Performance
To validate purity, researchers typically choose between High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative NMR (qNMR).
Comparative Performance Matrix
| Feature | HPLC (Standard) | UPLC (Advanced) | qNMR (Orthogonal) |
| Primary Utility | Routine QC, robustness. | High-throughput, trace impurity detection. | Absolute purity determination (Potency). |
| Separation Mechanism | Hydrophobic interaction (C18). | Hydrophobic interaction (Sub-2 µm particles). | Nuclear spin resonance (Molar ratio). |
| Detection Limit (LOD) | ~0.05% | ~0.01% (Superior sensitivity). | ~1.0% (Low sensitivity for traces). |
| Specific Advantage | Resolves the Aromatic impurity from the Dihydro target based on pi-pi interactions. | Faster run times (5 min vs 20 min) prevent on-column degradation. | Self-validating: Does not require a reference standard of the target. |
| Critical Limitation | Requires a reference standard for quantitation. | Higher instrument cost; backpressure limits. | Cannot detect trace inorganic salts or insoluble impurities. |
Recommendation: Use UPLC-UV/MS for impurity profiling (specifically to detect the aromatic degradant) and qNMR for absolute potency assignment of the bulk material.
Part 3: Validated Experimental Protocols
Protocol A: UPLC-MS Method for Impurity Profiling
Objective: To separate the dihydro-target from the aromatic impurity.
Rationale: The aromatic impurity (7H-pyrrolo...) is more hydrophobic and planar than the dihydro target. A C18 column with high carbon loading maximizes the separation based on these pi-pi interaction differences.
-
Instrumentation: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate, pH 5.5 (Buffers the amine to prevent tailing).
-
B: Acetonitrile (LC-MS Grade).
-
-
Gradient Profile:
-
T=0 min: 5% B[1]
-
T=5 min: 30% B (Shallow gradient to resolve the dihydro vs aromatic forms).
-
T=6 min: 90% B (Wash).
-
-
Detection: UV at 254 nm (primary) and MS (ESI+) to confirm mass difference (Target [M+H]+ = 137.08; Impurity [M+H]+ = 135.06).
Acceptance Criteria:
-
Resolution (Rs) between Target and Aromatic Impurity > 2.0.
-
Aromatic Impurity < 0.5% (Strict limit due to its role as a "dead-end" side product in downstream synthesis).
Protocol B: qNMR for Absolute Purity (Potency)
Objective: To determine the exact weight % purity without a reference standard of the target.
Rationale: qNMR relies on the integration of proton signals. Since the dihydro protons (C6/C7 positions, ~3.0-4.0 ppm) are distinct from the aromatic protons (C6 position, ~6.5 ppm), this method simultaneously quantifies the target and the oxidation level.
-
Internal Standard (IS): Maleic Acid (Traceable Grade) or Dimethyl Sulfone (DMSO2).
-
Note: Maleic acid is preferred due to its singlet at ~6.3 ppm, which typically does not overlap with the aliphatic dihydro protons.
-
-
Solvent: DMSO-d6 (Ensures solubility of the polar amine).
-
Sample Preparation:
-
Weigh ~10 mg of Sample (precision ±0.01 mg).
-
Weigh ~5 mg of Internal Standard (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitation).
-
Scans: 16 or 32.
-
-
Calculation:
Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[2][3][4]
Part 4: Analytical Workflow Visualization
The following diagram outlines the decision tree for validating a batch of this compound.
Caption: Integrated workflow combining chromatographic profiling and absolute quantitation.
References
-
Tofacitinib Impurity Profiling & HPLC Methods Der Pharma Chemica, "Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances."
-
Oxidative Dehydrogenation of Dihydropyrimidines Journal of Organic Chemistry, "Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines."
-
qNMR vs. HPLC for Purity Assessment Journal of Medicinal Chemistry, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."
-
UPLC vs HPLC for Aromatic Amines Waters Application Note, "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System."
-
Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates BenchChem Technical Guide, "An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
Bioisosteric Replacement of Purines with Pyrrolopyrimidines: A Comparative Technical Guide
Executive Summary: The Strategic Rationale
In kinase inhibitor and nucleoside analog design, the purine scaffold (imidazo[4,5-d]pyrimidine) is the archetypal template due to its ubiquity in ATP, DNA, and RNA. However, the purine core suffers from inherent liabilities: rapid metabolic glycosidic cleavage (in nucleosides) and promiscuous H-bond acceptor capability at N7, which can limit selectivity.
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold represents a high-value bioisosteric replacement. By substituting the N7 nitrogen with a carbon (C7), researchers can:
-
Abolish the N7 H-bond acceptor , altering solvation penalties and improving kinase selectivity profiles.
-
Stabilize the N-glycosidic bond against phosphorylases (e.g., PNPase), extending the half-life of nucleoside drugs.
-
Modulate acidity , as the pyrrole NH is significantly less acidic (pKa ~13) than the imidazole NH of purines (pKa ~9-10), affecting membrane permeability.
This guide objectively compares these two scaffolds, supported by experimental data from JAK inhibitors (Tofacitinib) and nucleoside antibiotics (Tubercidin).
Structural & Physicochemical Comparison
The transition from Purine to Pyrrolopyrimidine is not merely an atom swap; it is an electronic and steric reprogramming of the pharmacophore.
Electronic Landscape
-
Purine (N7): A strong H-bond acceptor with a lone pair in the plane of the ring. It is a solvation hotspot.
-
Pyrrolopyrimidine (C7): The C-H bond is non-polar and hydrophobic. It cannot accept H-bonds, which is critical for desolvation. If a kinase pocket has a hydrophobic patch near the "hinge" region (where N7 would be), the 7-deaza scaffold gains binding affinity by shedding the desolvation penalty associated with N7.
Validated Physicochemical Data
The following table contrasts the core properties of the parent scaffolds and a representative matched molecular pair (Adenosine vs. Tubercidin).
| Property | Purine Scaffold (Adenosine) | Pyrrolopyrimidine Scaffold (Tubercidin) | Impact on Drug Design |
| H-Bonding at Pos 7 | Acceptor (N:) | None (C-H) or Donor (if C-NH2) | Critical for selectivity against kinases requiring N7 interaction. |
| Glycosidic Stability | Labile (t1/2 < 10 min in acid/PNPase) | Highly Stable (Resistant to PNPase) | Essential for nucleoside antiviral/anticancer efficacy. |
| pKa (N9/N1-H) | ~9.8 (Imidazole) | ~13.0 (Pyrrole) | Pyrrole is a weaker acid; remains neutral at higher pH, aiding passive transport. |
| LogP (Lipophilicity) | -1.05 (Adenosine) | -0.83 (Tubercidin) | 7-Deaza analogs are generally more lipophilic due to loss of N7 polarity. |
| Solubility | High (due to N7 solvation) | Moderate/Low | Loss of N7 solvation often reduces aqueous solubility, requiring solubilizing groups (e.g., piperidines in Tofacitinib). |
Critical Insight: The stability of the C-N glycosidic bond in pyrrolopyrimidines is due to the higher energy barrier for protonation at N1 (pyrrole) compared to N7/N3 in purines, preventing the formation of the oxocarbenium ion intermediate required for cleavage.
Visualizing the Bioisosteric Shift
The following diagram illustrates the structural "swap" and the resulting change in the Hydrogen Bond Donor/Acceptor (HBD/HBA) landscape.
Figure 1: Structural and functional consequences of replacing the N7-purine nitrogen with a C7-carbon.
Case Study Analysis: Tofacitinib (JAK Inhibitor)[1][2]
Tofacitinib (Xeljanz) is the premier example of a pyrrolo[2,3-d]pyrimidine successfully navigating clinical development.
Comparative Performance Data
In the development of JAK inhibitors, the pyrrolopyrimidine core was selected over the purine core to optimize the balance between potency and selectivity.
| Metric | Purine Analog (Hypothetical Lead) | Tofacitinib (Pyrrolopyrimidine) | Causality |
| JAK3 Potency (IC50) | ~1-10 nM | 1.6 nM | The pyrrole NH forms a critical bidentate H-bond with Glu957/Leu959 in the hinge region, mimicking ATP's adenine. |
| Selectivity (vs. kinases requiring N7) | Low (Promiscuous) | High (JAK Selective) | Removal of N7 eliminates binding to kinases that utilize a water-bridge or direct H-bond to N7 (e.g., some CDK family members). |
| Metabolic Stability | Low (Oxidative/Hydrolytic) | Moderate/High | The electron-rich pyrrole ring is susceptible to oxidation, but the C7 position prevents N-oxide formation common in purines. |
Mechanism of Action Pathway
Tofacitinib blocks the JAK-STAT pathway, preventing cytokine signaling. The diagram below details this specific blockade.
Figure 2: Tofacitinib mechanism of action.[1][2] The pyrrolopyrimidine scaffold competitively inhibits the ATP binding site of JAK kinases.
Experimental Protocols
To validate these bioisosteres in your own research, follow these self-validating protocols.
Synthesis: The "Iodine-Promoted Annulation" (Self-Validating)
This method is superior to traditional glycosylation for creating the scaffold because it builds the pyrrole ring in situ, avoiding complex protection/deprotection steps.
Reagents:
-
6-amino-1,3-dimethyluracil (Starting material)
-
Arylglyoxal or Aurone (Partner)
-
Iodine (Catalyst, 10 mol%)
-
DMSO (Solvent)
Protocol:
-
Setup: In a round-bottom flask, dissolve 1.05 equiv. of 6-amino-uracil derivative and 1.0 equiv. of the aurone in DMSO (0.5 M concentration).
-
Catalysis: Add 10 mol% molecular Iodine (
). -
Reaction: Heat to 100°C for 1 hour.
-
Validation Check: Monitor TLC.[3] The disappearance of the aurone spot and the appearance of a fluorescent blue/green spot (typical of pyrrolopyrimidines) indicates success.
-
-
Quench: Cool to RT. Add saturated aqueous
(sodium thiosulfate) to quench iodine (color change from dark brown to yellow/clear). -
Isolation: Add water (10x volume). The hydrophobic pyrrolopyrimidine product will precipitate. Filter and wash with water/ethanol.
Why this works: The iodine acts as a Lewis acid to activate the Michael addition and subsequent oxidative cyclization. The DMSO acts as both solvent and mild oxidant.
Kinase Assay (ADP-Glo Format)
To compare potency (Purine vs. Pyrrolopyrimidine):
-
Enzyme Prep: Dilute JAK3 kinase to 1 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Substrate: Use a peptide substrate (e.g., Poly(Glu, Tyr)) at 0.2 µg/µL.
-
Compound Dosing: Prepare 3-fold serial dilutions of your Purine and Pyrrolopyrimidine analogs in DMSO.
-
Reaction:
-
Add 2 µL compound + 4 µL Enzyme. Incubate 10 min.
-
Add 4 µL ATP/Substrate mix (ATP concentration should be at
, typically 10 µM). -
Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo reagent (Promega) to deplete unconsumed ATP, then Kinase Detection Reagent to convert ADP
ATP Light. -
Analysis: Measure Luminescence. Plot RLU vs. Log[Inhibitor].
-
Success Criteria: Z-factor > 0.[4]5. The pyrrolopyrimidine analog should show equal or better IC50 if the design is correct, with a distinct selectivity profile in a panel screen.
-
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidines
-
Xia, M., et al. (2025).[5] "A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation." BMC Chemistry.
-
-
Tofacitinib Mechanism & Structure
- Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry.
-
Nucleoside Stability (Tubercidin)
- Bergstrom, D. E., et al. (2014). "Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues." Journal of Organic Chemistry.
-
Bioisosterism Principles
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The adenosine analog tubercidin inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic characterization of 5H-pyrrolo[2,3-d]pyrimidin-2-amine
Publish Comparison Guide: Spectroscopic Characterization of 5H-Pyrrolo[2,3-d]pyrimidin-2-amine
Executive Summary & Nomenclature Clarification
In the high-stakes field of kinase inhibitor development (e.g., JAK inhibitors like Tofacitinib), the pyrrolo[2,3-d]pyrimidine scaffold (often called 7-deazapurine) is a critical pharmacophore.
Critical Distinction: The term "5H-pyrrolo[2,3-d]pyrimidin-2-amine" is frequently encountered in chemical catalogs but technically refers to a specific tautomer or the non-aromatic dihydro precursor. For rigorous scientific characterization, we must distinguish between:
-
The Product (Aromatic): 7H-pyrrolo[2,3-d]pyrimidin-2-amine (also known as 2-amino-7-deazapurine). This is the thermodynamically stable, aromatic drug scaffold.
-
The Alternative/Precursor (Dihydro): 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine . This is a non-aromatic intermediate often used in synthesis.
-
The Isostere (Purine): 9H-Purin-2-amine (2-Aminopurine). The nitrogen analog.[1]
This guide focuses on characterizing the aromatic 7H form (the primary drug scaffold) while providing comparative data to distinguish it from the dihydro form and purine alternatives.
Structural & Spectroscopic Logic
The replacement of the N7 nitrogen in purine with a carbon (C7) in pyrrolo[2,3-d]pyrimidine fundamentally alters the electronic landscape. This change eliminates the N7-hydrogen bond acceptor site and introduces two coupled aromatic protons (H5 and H6), providing a definitive NMR signature absent in purines.
Visualizing the Structural Relationships
Figure 1: Structural relationship between the target pyrrolo[2,3-d]pyrimidine, its biosynthetic precursor (dihydro form), and the purine isostere.
Comparative Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the pyrrolo[2,3-d]pyrimidine core from purines.
Key Diagnostic Feature:
-
Purines: Show a sharp singlet for H8 at ~8.0–8.5 ppm.
-
Pyrrolo[2,3-d]pyrimidines: Show two coupled doublets (or dd) for H5 and H6 in the aromatic region (6.0–7.5 ppm).
Table 1: Comparative
| Position | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine (Product) | 9H-Purin-2-amine (Alternative) | 6,7-Dihydro-5H- (Precursor) |
| H-6 | — (N7) | ||
| H-5 | — (C5 is quaternary) | ||
| H-8 | — (C7-H is H-6 above) | — | |
| NH | |||
| NH (Ring) |
Note: In the 6,7-dihydro form (often labeled "5H" in catalogs), the aromatic protons at 6.3-7.1 ppm disappear and are replaced by aliphatic triplets at 2.8-3.6 ppm, indicating loss of aromaticity.
B. UV-Vis Spectroscopy
The pyrrolo[2,3-d]pyrimidine system is electron-rich compared to purine.
-
Product (7H): Typically exhibits
values at 233 nm, 271 nm, and 325 nm (in MeOH).[2] The band at >300 nm is characteristic of the 2-amino-pyrrolo[2,3-d]pyrimidine chromophore. -
Purine (2-Amino):
~305 nm. -
Fluorescence: Unlike many purines, 7-deazapurines (especially 2-amino derivatives) are often highly fluorescent, making them useful as probes.
Experimental Protocols
To ensure reproducibility and "self-validating" results, follow these specific workflows.
Protocol 1: Distinguishing Tautomers/Isomers via 2D NMR
Objective: Confirm the "5H" vs "7H" structure and rule out N-alkylation isomers.
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d
. (Avoid CDCl due to poor solubility and aggregation). -
Acquisition:
-
Run standard 1D
H NMR (16 scans). -
Run
H- H COSY to confirm the coupling between H5 and H6. -
Run
H- N HSQC (if available) to locate the pyrrole NH.
-
-
Validation Logic:
Protocol 2: Purity Assessment via HPLC-UV
Objective: Quantify the ratio of aromatic product to dihydro impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (general) and 325 nm (specific for 7H-pyrrolo[2,3-d]pyrimidine).
-
Result: The aromatic product will elute later than the more polar dihydro impurity.
Decision Tree for Identification
Use this workflow to interpret your spectral data.
Figure 2: Logical workflow for confirming the scaffold identity based on proton NMR signals.
References
-
Seela, F., & Peng, X. (2006). pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives. Nucleic Acids Research. Link
-
Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025).[7] Distinguishing between N7 and N9 purine isomers by NMR. Link
-
PubChem. (2025).[8] Compound Summary: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][8][9][10][11] Link
Sources
- 1. srinichem.com [srinichem.com]
- 2. pH-Dependent mismatch discrimination of oligonucleotide duplexes containing 2′-deoxytubercidin and 2- or 7-substituted derivatives: protonated base pairs formed between 7-deazapurines and cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 97482-19-4 | this compound - Moldb [moldb.com]
- 4. 1251761-95-1|4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2701349-62-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 84955-31-7 Cas No. | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. iris.unica.it [iris.unica.it]
Comparative Potency of Pyrrolopyrimidine vs. Pyrimidine Inhibitors: A Structural and Experimental Guide
The design of ATP-competitive kinase inhibitors is fundamentally anchored in the ability of small molecules to mimic the adenosine triphosphate (ATP) purine ring. Among the most privileged scaffolds in modern medicinal chemistry are pyrimidines and their fused bicyclic counterparts, the pyrrolo[2,3-d]pyrimidines. As a deaza-isostere of adenine, the pyrrolo[2,3-d]pyrimidine core offers a distinct electronic and hydrogen-bonding profile compared to the monocyclic pyrimidine core[1].
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their differential potencies, presenting comparative experimental data across key targets, and outlining the gold-standard protocols for validating these inhibitors in vitro.
Structural Basis of Differential Potency
The potency of a kinase inhibitor is heavily dictated by its interaction with the kinase hinge region—a segment of the kinase domain that connects the N- and C-lobes.
-
Pyrimidine Scaffolds: Standard pyrimidine inhibitors (e.g., Osimertinib, Brigatinib) typically utilize their ring nitrogen atoms strictly as hydrogen bond acceptors to interact with the backbone amides of the hinge region[2]. While highly effective for wild-type or single-mutant kinases, their binding affinity can be severely compromised by steric clashes or conformational shifts induced by complex mutations (e.g., the C797S mutation in EGFR).
-
Pyrrolopyrimidine Scaffolds: The fusion of a pyrrole ring to the pyrimidine core introduces a critical N-H group at the 7-position. This acts as an additional hydrogen bond donor, enabling a bidentate or tridentate hydrogen-bonding network with the hinge region (e.g., Met793 in EGFR)[1],[3]. This enhanced anchoring often translates to superior sub-nanomolar potency and the structural rigidity required to overcome multi-drug resistant "triple mutations"[3].
Structural logic dictating the differential hinge-binding affinities of kinase inhibitors.
Comparative Potency Data Across Key Targets
To objectively evaluate these scaffolds, we must analyze head-to-head or structurally analogous data across distinct kinase targets.
Target 1: Epidermal Growth Factor Receptor (EGFR) In non-small cell lung cancer (NSCLC), resistance to 3rd-generation pyrimidine-based inhibitors frequently arises via the C797S mutation. Recent structural activity relationship (SAR) studies demonstrate that 4th-generation pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 31n) exhibit massive potency enhancements against the EGFR L858R/T790M/C797S triple mutant compared to their pyrimidine counterparts, achieving IC50 values as low as 0.004 nM[3].
Target 2: Testis-Specific Serine/Threonine Kinase 2 (TSSK2) High-throughput screening for male contraceptive targets identified both pyrimidine and pyrrolopyrimidine hits. Here, the pyrrolopyrimidine core (Compound 10) slightly edged out the pyrimidine core (Compound 17) in biochemical assays, representing the first sub-100 nM inhibitors of this isoform[4].
Target 3: JAK/HDAC Dual Inhibition Pyrrolopyrimidines are uniquely suited for dual-target inhibition due to their compact size, which allows them to fit into the narrower binding pockets of class I HDACs while maintaining potent JAK1/2/3 inhibition (e.g., Compound 15d)[5].
Table 1: Comparative in vitro IC50 Potencies
| Inhibitor Class | Compound Name | Target Kinase | in vitro IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 31n | EGFR (Triple Mutant) | 0.004 - 0.9 | [3] |
| Pyrimidine | Osimertinib | EGFR (L858R/T790M) | ~0.6 - 0.8 | [3] |
| Pyrrolo[2,3-d]pyrimidine | Compound 10 | TSSK2 | 22 | [4] |
| Pyrimidine | Compound 17 | TSSK2 | 31 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Compound 15d | JAK1/2/3 & HDAC1/6 | Sub-micromolar | [5] |
Experimental Validation Workflows
To establish trustworthiness in these potency claims, researchers must employ self-validating experimental systems. The gold standard for evaluating mutant-selective kinase inhibitors is the Ba/F3 Cellular Target Engagement Assay .
The Causality of the Ba/F3 System
Ba/F3 is a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. By transfecting these cells with a mutant human kinase (e.g., EGFR L858R/T790M/C797S), the cells become "addicted" to the oncogenic kinase signaling and can survive without IL-3[3]. This creates a causal validation loop: if an inhibitor causes cell death in the absence of IL-3, but the cells survive when IL-3 is added back, the cytotoxicity is definitively on-target against the kinase, rather than a general off-target toxic effect.
Step-by-Step Methodology
-
Plasmid Construction & Transfection: Clone the target kinase gene (wild-type or mutant) into a retroviral vector. Transfect Ba/F3 cells and select for stable expression using puromycin.
-
IL-3 Withdrawal (Addiction Phase): Wash the stably transfected cells 3 times with PBS to remove residual IL-3. Culture in IL-3-free media for 48-72 hours to select for cells exclusively dependent on the exogenous kinase for survival.
-
Compound Treatment: Seed cells in 96-well plates. Treat with a 10-point, 3-fold serial dilution of the pyrimidine or pyrrolopyrimidine inhibitors (ranging from 10 µM to 0.5 nM).
-
Viability Quantification: After 72 hours of incubation, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).
-
Counter-Screening (Self-Validation): Run a parallel plate with the exact same compound dilutions, but supplement the media with 1 ng/mL IL-3. Compounds that kill cells in this plate possess off-target general cytotoxicity.
Step-by-step experimental workflow for validating on-target kinase inhibition in Ba/F3 cells.
ADME Trade-offs & Lead Optimization
While pyrrolopyrimidines frequently exhibit superior enzymatic and cellular potency, this must be balanced against Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The addition of the pyrrole ring increases lipophilicity and can sometimes reduce aqueous solubility compared to standard pyrimidines. Furthermore, specific substitutions at the C4 or C6 positions of the pyrrolopyrimidine core—while beneficial for potency—can lead to high efflux ratios or metabolic lability, necessitating rigorous pharmacokinetic optimization during lead selection[6].
References
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.[Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.[Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]
-
Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). PMC. [Link]
-
Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed.[Link]
Sources
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- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine proper disposal procedures
Operational Guide: Proper Disposal of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Part 1: Executive Operational Snapshot
Objective: This guide defines the mandatory protocols for the containment, deactivation, and disposal of this compound (CAS: 97482-19-4).[1][2] As a pyrrolopyrimidine derivative commonly used as a scaffold in kinase inhibitor development, this compound must be treated as a potentially bioactive agent with unknown chronic toxicity profiles.[1]
Immediate Safety Classification:
-
Signal Word: WARNING
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation (H302, H315, H319).[1][2][3][4]
-
Disposal Method: High-temperature incineration with afterburner and scrubber.[1][2] DO NOT discharge into municipal sewer systems.[1][5][6]
| Parameter | Specification |
| CAS Number | 97482-19-4 |
| Molecular Formula | C₆H₈N₄ |
| Physical State | Solid (Powder) |
| Solubility | DMSO, Methanol (Moderate), Water (Low) |
| RCRA Status | Not P/U-listed; Determine characteristics (D-list) based on solvent co-contaminants.[1][2] |
Part 2: Hazard Identification & Risk Assessment
The "Why" Behind the Protocol: Research chemicals often lack comprehensive toxicological data. We apply the Precautionary Principle : treat this substance as if it possesses the high potency of the kinase inhibitors it is designed to mimic.
-
Bioaccumulation Potential: Pyrrolopyrimidine scaffolds are designed to interact with biological enzymes (e.g., JAK/STAT pathways).[1] Improper disposal into water systems poses a risk to aquatic life and downstream ecosystems.[6]
-
Chemical Stability: The fused ring system is relatively stable.[1] It will not degrade rapidly in standard landfill conditions, necessitating thermal destruction.[1]
-
Nitrogen Content: High nitrogen content (4 nitrogens per molecule) requires incineration with scrubbers to prevent NOx emissions.[1]
Part 3: Disposal Decision Matrix
The following workflow dictates the disposal path based on the physical state of the waste.
Figure 1: Logic flow for segregating and processing waste streams containing this compound.[1][2]
Part 4: Detailed Operational Protocols
Scenario A: Solid Waste (Pure Substance)
-
Context: Expired inventory or excess weighing powder.
-
Protocol:
-
Dissolution (Recommended): Dissolve the solid in a combustible solvent (e.g., Acetone, Methanol, or Ethanol) to facilitate efficient atomization in the incinerator.[1]
-
Labeling: Mark the container as "Hazardous Waste - Flammable/Toxic." Explicitly list "Contains this compound."[1][2][7][8][9]
-
Container: Use a high-density polyethylene (HDPE) or glass container with a PTFE-lined cap.[1][2]
-
Scenario B: Liquid Waste (Reaction Mixtures & HPLC Effluent)
-
Context: Post-reaction mixtures or analytical waste.[1]
-
Protocol:
-
Segregation:
-
pH Check: Ensure waste is neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions or gas evolution.[1]
-
Secondary Containment: Store waste carboys in secondary containment trays capable of holding 110% of the container's volume.
-
Scenario C: Contaminated Debris (Sharps & PPE)[1][2][10][11]
-
Context: Syringes, weigh boats, gloves, and paper towels.[1][2]
-
Protocol:
-
Sharps: Place needles/syringes directly into a rigid, puncture-proof biohazard/chemical sharps container.[1][2] DO NOT recap needles.[1]
-
Soft Debris: Place gloves and wipes into a clear hazardous waste bag (2-mil thickness minimum).[1][2]
-
Sealing: Twist and tape the bag neck (gooseneck seal).[1] Place this bag inside a secondary rigid container (fiber drum or pail) for transport.
-
Part 5: Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.[1][10]
PPE Requirements:
-
Safety goggles (ANSI Z87.1).[1]
-
Lab coat (buttoned).[1]
-
N95 or P100 respirator if powder is aerosolized.[1]
Figure 2: Step-by-step spill response protocol.
Spill Cleanup Steps:
-
Dampen: If the spill is solid powder, gently cover with a paper towel dampened with water or methanol to prevent dust generation.[1]
-
Scoop: Use a plastic scoop or dustpan to collect the material.[1] Do not use a brush that might flick particles into the air.
-
Wipe: Clean the surface with soap and water three times.
-
Disposal: All cleanup materials (towels, scoops, gloves) must be disposed of as hazardous chemical waste (Scenario C).
Part 6: Regulatory Compliance & References
Regulatory Framework:
-
USA (EPA/RCRA): While not explicitly P-listed or U-listed, this compound must be characterized by the generator.[1][2] If mixed with flammable solvents, it carries the D001 (Ignitable) code.[1] If toxic, it falls under the "Characteristic of Toxicity" if TCLP limits are met (unlikely for this specific CAS, but caution is required).[1]
-
EU (REACH): Dispose of in accordance with Directive 2008/98/EC on waste.[1]
References:
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23294017, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] Retrieved from [Link]
Sources
- 1. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine | C6H7N3 | CID 23294017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. vumc.org [vumc.org]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. 97482-19-4 | this compound - Moldb [moldb.com]
- 8. 2701349-62-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. 2701349-62-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
This document provides essential safety protocols and operational guidance for the handling of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine and related pyrrolopyrimidine derivatives. As a class of compounds frequently utilized in kinase inhibitor discovery and other areas of drug development, a robust understanding of their hazard profile is critical for ensuring personnel safety. This guide moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and data from analogous compounds to empower researchers to work confidently and safely.
Hazard Identification and Risk Assessment: A Proactive Approach
The primary risks are associated with acute toxicity if ingested, skin and eye irritation, and potential respiratory tract irritation from airborne dust or aerosols.[1][2][3][4][5]
Table 1: Consolidated Hazard Profile of Pyrrolopyrimidine Derivatives
| Hazard Classification | GHS Category | Hazard Statement | Representative Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][4] |
The Core Protocol: Required Personal Protective Equipment (PPE)
Personal Protective Equipment is the final and most personal line of defense. Its selection and use must be deliberate and matched to the specific task. The following protocol is based on the identified hazards and represents the minimum standard for handling this compound.
Foundational PPE: The Non-Negotiables
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all operations. However, due to the classification as a serious eye irritant (H319), a face shield must be worn over safety glasses during any procedure with a risk of splashing or dust generation, such as solution preparation or transfer of the solid.[1][8]
-
Hand Protection : Chemical-resistant nitrile gloves are the standard. Gloves must be inspected for tears or pinholes before each use.[1][9] For procedures involving larger quantities or extended handling times, consider double-gloving. Employ proper glove removal techniques to prevent skin contact with the outer surface of the contaminated glove.[1]
-
Body Protection : A clean, full-length laboratory coat with snug-fitting cuffs is mandatory. For tasks with a higher risk of spills, such as handling stock solutions greater than 50 mL, supplement with a chemical-resistant apron.[2][8]
Respiratory Protection: Controlling Inhalation Risk
The potential for respiratory irritation (H335) necessitates strict control of airborne particulates.[2][4]
-
Engineering Controls First : All handling of the solid compound, especially weighing and initial solubilization, must be performed within a certified chemical fume hood or a glove box to prevent the formation and inhalation of dust and aerosols.[1][2]
-
When Respirators are Required : If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator is required.[2] For unpacking new containers or in the event of a spill outside of a fume hood, an N95 respirator is the minimum requirement.[10]
Operational Guide: Integrating PPE into Your Workflow
Safe handling is a process. The following steps integrate the PPE protocol into the typical laboratory workflow for this compound.
Step-by-Step Handling Procedures
-
Preparation : Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Don your laboratory coat and safety glasses.
-
Gathering Materials : Collect the chemical container, necessary glassware, and solvents. Prepare your designated workspace within the chemical fume hood.
-
Weighing the Solid :
-
Inside the fume hood, don your nitrile gloves.
-
Carefully open the container. Avoid creating puffs of airborne dust.
-
Use a spatula to transfer the desired amount of solid to a weigh boat.
-
Securely close the primary container.
-
-
Preparing Solutions :
-
Wear a face shield over your safety glasses for this step.
-
Place the weigh boat with the solid into your desired flask or beaker inside the fume hood.
-
Slowly add the solvent, ensuring the solid is wetted without splashing.
-
Stir or sonicate as needed to fully dissolve the compound.
-
-
Post-Handling :
-
Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of this cloth in the solid hazardous waste container.
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste bin.
-
Wash hands thoroughly with soap and water before leaving the laboratory.[1][11]
-
Workflow for Safe Handling
Caption: Standard workflow from preparation to cleanup.
Emergency Response and Disposal
Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations.[7]
Immediate Actions for Exposure
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
-
Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][11]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Response Flowchart
Caption: Decision tree for responding to a chemical spill.
Waste Disposal Protocol
All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a labeled, sealed container for liquid hazardous chemical waste.
-
Prohibition : Under no circumstances should this chemical or its waste be disposed of down the drain.[1]
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][11]
References
-
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine - Exposure: Exposure Predictions - EPA . Provides exposure prediction data for a related compound. [Link]
-
Personal Protective Equipment | US EPA . General guidance on the levels of personal protective equipment. [Link]
-
Safety Data Sheet - SigmaAldrich.cn . General safety data sheet that includes precautions against environmental release. [Link]
-
Personal protective equipment (PPE) | American Veterinary Medical Association - AVMA.org . General information on PPE selection and use. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions . Overview of essential PPE for handling chemicals. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista . Discusses specific PPE items, including respirators, for handling hazardous compounds. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration . Provides detailed information on chemical protective clothing. [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem . Aggregated GHS classification data from multiple sources for the parent pyrrolopyrimidine core. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride | 157327-52-1 [sigmaaldrich.com]
- 5. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
